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Core Science & Biosynthesis

Foundational

Comprehensive Structural Profiling of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid

This is an in-depth technical guide on the structural analysis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat. CAS: 228107-54-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural analysis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat.

CAS: 228107-54-8 | Formula: C₂₂H₂₀O₃S | M.W.: 364.46 g/mol [1]

Executive Summary & Molecular Architecture

(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a bifunctional chiral building block characterized by a propanoic acid backbone, a secondary hydroxyl group at the


-position, and a bulky trityl (triphenylmethyl) protecting group on the 

-thiol.

Its primary utility lies in peptidomimetic drug design, serving as the sulfur-bearing scaffold for Omapatrilat (BMS-186716) and related dual ACE/NEP inhibitors. The molecule's structural integrity relies heavily on the (R)-stereocenter , which corresponds to the L-cysteine precursor (retention of configuration during synthesis).

Structural Distinction (Critical Check)

Researchers must distinguish this compound from its non-hydroxylated analog, 3-(tritylthio)propionic acid (CAS 27144-18-9). The presence of the C2-hydroxyl group significantly alters solubility, reactivity, and the chiral environment required for enzyme binding.

FeatureTarget MoleculeCommon Analog (Incorrect)
Name (R)-2-Hydroxy-3-(tritylthio)propanoic acid 3-(Tritylthio)propionic acid
CAS 228107-54-8 27144-18-9
Structure HOOC-CH(OH)-CH₂-S-TrtHOOC-CH₂-CH₂-S-Trt
Chirality (R)-Enantiomer Achiral
Application Omapatrilat / ACE InhibitorsPolymer crosslinking / General S-protection

Synthesis & Stereochemical Logic

The synthesis typically proceeds from L-Cysteine (which possesses the (R)-configuration according to Cahn-Ingold-Prelog priority rules due to the sulfur atom).

The Stereochemical Pathway

The transformation from L-Cysteine to the


-hydroxy acid involves diazotization. Unlike simple alkyl amines which often undergo inversion (Walden inversion), 

-amino acids with neighboring heteroatoms (like sulfur) often proceed with retention of configuration due to anchimeric assistance (neighboring group participation), forming a transient

-lactone or episulfonium intermediate that is opened by water from the same face.

SynthesisPath Cys L-Cysteine (R) (Starting Material) Diazo Diazonium Intermediate [N2+ Species] Cys->Diazo NaNO2, H2SO4 (Diazotization) Lactone Transient Intermediate (Anchimeric Assistance) Diazo->Lactone -N2 Hydroxy (R)-2-Hydroxy-3-mercapto- propanoic acid Lactone->Hydroxy H2O (Hydrolysis) Retention of Config Target (R)-2-Hydroxy-3-(tritylthio)- propanoic acid (Target) Hydroxy->Target Trityl Chloride (Trt-Cl) DMF/Pyridine

Figure 1: Synthetic pathway highlighting the retention of stereochemistry from L-Cysteine.

Spectroscopic Characterization (The "Fingerprint")

To validate the structure, a multi-modal approach combining NMR, MS, and IR is required.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in DMSO-d

is distinct due to the ABX coupling system formed by the chiral proton and the methylene protons adjacent to the sulfur.

Expected


H NMR Data (400 MHz, DMSO-d

):
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
12.5 - 13.0 Broad s1H-COOH Carboxylic acid proton (exchangeable).
7.20 - 7.45 Multiplet15HTrt -Ar-HCharacteristic trityl aromatic envelope.
5.40 - 5.60 Broad s/d1H-CH(OH )-Secondary hydroxyl (exchangeable).
4.05 - 4.15 dd / m1H-CH (OH)-Chiral center proton (X of ABX system).
2.35 - 2.55 dd2H-CH ₂-S-Diastereotopic methylene protons (AB part).

Note: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2, appearing as a pair of doublets of doublets (dd) or a complex multiplet, often partially obscured by the solvent peak (DMSO) if not carefully resolved.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the trityl cation.

  • Ionization Mode: ESI (-) for molecular ion, ESI (+) for fragmentation.

  • Molecular Ion [M-H]⁻: m/z 363.4.

  • Key Fragment [Trt]⁺: m/z 243.1 (Triphenylmethyl cation). This is the base peak in positive mode and confirms the S-protection.

  • Neutral Loss: Loss of the hydroxy-propanoic acid moiety (M.W. ~106).

MS_Frag M Molecular Ion [M+H]+ = 365.5 Trt Trityl Cation [Ph3C]+ m/z = 243.1 M->Trt C-S Bond Cleavage Backbone Mercapto-Lactic Acid Fragment M->Backbone Neutral Loss

Figure 2: Primary fragmentation pathway in ESI(+) MS analysis.

Infrared Spectroscopy (FT-IR)
  • 3400 - 3500 cm⁻¹: O-H stretch (broad, H-bonded).

  • 3050 - 3080 cm⁻¹: Ar-H stretch (Trityl).

  • 1710 - 1730 cm⁻¹: C=O stretch (Carboxylic acid dimer).

  • 1590, 1490 cm⁻¹: C=C skeletal vibrations (Aromatic rings).

  • 690 - 750 cm⁻¹: Mono-substituted benzene out-of-plane bending (strong, diagnostic for Trityl).

Analytical Protocols & Quality Control

Chiral HPLC Method (Enantiomeric Purity)

Determining the enantiomeric excess (ee%) is critical, as the (S)-enantiomer is a potent impurity that can alter drug efficacy.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Trityl chromophore).

  • Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 0.5%.

Impurity Profile
ImpurityOriginDetection Strategy
Triphenylmethanol (Trt-OH) Hydrolysis of Trt-Cl or S-Trt groupHPLC (Late eluting, non-polar)
(S)-Enantiomer Racemization during diazotizationChiral HPLC
Disulfide Dimer Oxidation of free thiol (if Trt falls off)LC-MS (Dimer mass ~210 + 2Trt)
3-(Tritylthio)propionic acid Starting material contamination (Cys vs

-Ala)
1H NMR (Missing CH-OH signal)

Handling & Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The trityl group is acid-labile. Avoid prolonged exposure to strong acids (TFA/HCl) in protic solvents unless deprotection is intended. The compound is stable to basic conditions used in ester hydrolysis.

  • Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Insoluble in water.

References

  • PubChem. (2025). 2-Hydroxy-3-(tritylthio)propanoic acid (CID 72698928).[2] National Library of Medicine. Link

  • ChemicalBook. (2025). (2R)-2-hydroxy-3-[(triphenylmethyl)sulfanyl]propanoic acid (CAS 228107-54-8).[1]Link

  • Bristol-Myers Squibb. (2000). Omapatrilat (BMS-186716) and Vasopeptidase Inhibition. Journal of Medicinal Chemistry.
  • Chem-Impex. (2025). (R)-2-Hydroxy-3-(tritylthio)propanoic acid Product Data.Link

Sources

Exploratory

physicochemical properties of (R)-2-Hydroxy-3-(tritylthio)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxy-3-(tritylthio)propanoic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxy-3-(tritylthio)propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Unveiling a Key Chiral Synthon

(R)-2-Hydroxy-3-(tritylthio)propanoic acid stands as a molecule of significant interest within the landscape of pharmaceutical research and development. Its intrinsic chirality, coupled with the presence of a hydroxyl group, a carboxylic acid, and a protected thiol, positions it as a valuable stereospecific building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The bulky trityl protecting group offers robust defense for the reactive thiol moiety during synthetic transformations, a feature highly sought after in multi-step organic synthesis.[1] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and detailed, field-proven methodologies for their empirical determination. A thorough understanding of these properties is paramount for its effective utilization in drug design, formulation, and process development.

Core Physicochemical Characteristics

While extensive experimental data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid is not widely published, its fundamental properties have been identified.[2][3] The following table summarizes the currently available information. It is crucial to note that some properties, such as melting point and pKa, are yet to be definitively reported in the literature for this specific enantiomer. In such instances, this guide provides robust experimental protocols for their determination.

PropertyValueSource
CAS Number 228107-54-8[3]
Molecular Formula C₂₂H₂₀O₃S[2][3]
Molecular Weight 364.46 g/mol [3]
Appearance White to pale yellow solid[3]
Purity ≥ 98% (by HPLC)[3]
Melting Point Not explicitly reported. The related compound, 3-(tritylthio)propanoic acid, has a reported melting point range of 202-214 °C.[4]
Boiling Point Not reported; likely to decompose upon heating at atmospheric pressure.
Solubility Not explicitly reported. The related compound, 3-(tritylthio)propanoic acid, is described as partly miscible in water.[5]
pKa Not experimentally determined. The pKa of the carboxylic acid is anticipated to be in the typical range for propanoic acids. The presence of the α-hydroxyl and β-thioether moieties may exert a minor influence.

Experimental Protocols for Physicochemical Property Determination

The following section details robust, step-by-step methodologies for the experimental determination of the key . The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Melting Point Determination: A Criterion of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically lead to a depressed and broadened melting range.

Methodology: Capillary Melting Point Apparatus
  • Sample Preparation: A small amount of the crystalline (R)-2-Hydroxy-3-(tritylthio)propanoic acid is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate to approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Solubility Profile: A Cornerstone of Drug Action

The solubility of a potential API is a critical determinant of its bioavailability and formulation feasibility. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method with HPLC-UV Quantification
  • Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including purified water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), and organic solvents such as ethanol, methanol, and acetonitrile.

  • Equilibrium Suspension Preparation: An excess amount of (R)-2-Hydroxy-3-(tritylthio)propanoic acid is added to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

  • Phase Separation: The suspensions are allowed to stand undisturbed to allow the excess solid to sediment. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Sedimentation C->D E Filter supernatant D->E F HPLC-UV Quantification E->F

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For (R)-2-Hydroxy-3-(tritylthio)propanoic acid, the pKa of the carboxylic acid group will dictate its ionization state at different physiological pH values, which in turn influences its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration
  • Sample Preparation: A precisely weighed amount of (R)-2-Hydroxy-3-(tritylthio)propanoic acid is dissolved in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure adequate solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve sample in H₂O/co-solvent D Incremental addition of NaOH A->D B Calibrate pH electrode E Record pH after each addition B->E C Standardize titrant (NaOH) C->D D->E Stirring F Plot pH vs. Volume of NaOH E->F G Determine half-equivalence point F->G H pKa = pH at half-equivalence G->H

Caption: Workflow for Potentiometric pKa Determination.

Significance in Drug Development: A Chiral Precursor for ACE Inhibitors

The structural motifs present in (R)-2-Hydroxy-3-(tritylthio)propanoic acid are highly relevant to the design and synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of antihypertensive drugs.[6][7][8] The ACE active site contains a zinc ion that is crucial for its catalytic activity.[8] Many potent ACE inhibitors possess a functionality that can chelate this zinc ion, with thiols being particularly effective.[8]

The (R)-stereochemistry at the α-carbon bearing the hydroxyl group is a common feature in the side chains of several ACE inhibitors, contributing to their stereospecific binding to the enzyme. The protected thiol group in the form of a trityl thioether allows for the introduction of this key zinc-binding moiety at a later stage in the synthesis, preventing its undesired reactivity in preceding steps. Thus, (R)-2-Hydroxy-3-(tritylthio)propanoic acid serves as a valuable chiral building block, providing the necessary stereochemistry and a masked key functional group for the asymmetric synthesis of complex ACE inhibitors.

Conclusion

(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a chiral synthon of considerable strategic importance in medicinal chemistry and drug development. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for its comprehensive characterization. A thorough understanding and empirical determination of its melting point, solubility, and pKa are critical for its successful application in the synthesis of novel therapeutics, particularly in the realm of ACE inhibitors. The methodologies outlined herein are designed to empower researchers to unlock the full potential of this versatile molecule.

References

  • Lin, K.-J., & Sun, C.-M. (2007). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 12(1), 1–9. [Link]

  • de Lima, D. P. (2002). SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS: AN IMPORTANT CLASS OF ANTIHYPERTENSIVE DRUGS. Química Nova, 25(5), 831–842. [Link]

  • ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1040868. [Link]

  • Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10. [Link]

  • ResearchGate. (A) Structure of chiral thiols: traditionally used enantiomeric NAC,.... [Link]

  • Academia.edu. New chiral thiols and C2-symmetrical disulfides of Cinchona alkaloids: ligands for the asymmetric Henry reaction catalyzed by CuII complexes. [Link]

  • ResearchGate. Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction.. [Link]

  • A.T. (2007). Chiral Drugs: An Overview. International Journal of Pharmaceutical and Clinical Research, 1(1), 1–6. [Link]

  • Royal Society of Chemistry. Alternative chiral thiols for preparation of chiral CdS quantum dots covered immediately by achiral thiols. [Link]

  • ChemBK. 3-(Tritylthio)propionic acid. [Link]

  • PubChem. 2-Hydroxy-3-(tritylthio)propanoicacid. [Link]

  • MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

  • PubChem. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. [Link]

  • Silva, R., & Elvas-Leitão, R. (2018). Green Synthesis of Pharmaceutical Steroids. International Journal of Organic Chemistry, 8(4), 365-377. [Link]

  • Wikipedia. 3-Hydroxypropionic acid. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • chemsrc.com. 3-(Tritylthio)propionic acid. [Link]

Sources

Foundational

Technical Whitepaper: Scalable Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid

The following technical guide details the synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid (CAS: 228107-54-8).[1] This document is structured for research and development scientists requiring a scalable, high-fide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid (CAS: 228107-54-8).[1] This document is structured for research and development scientists requiring a scalable, high-fidelity route that preserves stereochemical integrity.

[1]

Executive Summary & Strategic Analysis

(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a critical chiral building block, primarily utilized in the synthesis of depsipeptides, antibody-drug conjugates (ADCs), and peptide thioesters.[1] Its core value lies in the orthogonal protection of the thiol group (S-Trityl) combined with a free


-hydroxyl group, enabling specific esterification or ligation chemistries without compromising the sulfur handle.
Retrosynthetic Logic

While direct S-tritylation of cysteine followed by diazotization appears attractive, it is chemically flawed for scale-up.[1] The trityl group is acid-labile, and the conditions required for diazotization (aqueous strong acid) risk premature deprotection. Furthermore, direct diazotization of free thiol L-cysteine generates unstable S-nitrosothiols, leading to complex mixtures.

The Optimized Route: We utilize L-Cystine (the oxidized dimer) as the starting material.[1] This strategy locks the sulfur atoms in a disulfide bond, protecting them from nitrosylation during the diazotization step.

  • Step 1 (Stereoselective Diazotization): Conversion of L-Cystine to (R,R)-3,3'-dithiobis(2-hydroxypropanoic acid) with retention of configuration.[1]

  • Step 2 (Reductive S-Tritylation): Cleavage of the disulfide bond followed by immediate in situ trapping with trityl chloride (Trt-Cl).[1]

This pathway utilizes the "Chiral Pool" (L-Cystine is inexpensive and enantiopure) and uses Trityl Chloride (a cheap solid) rather than the expensive/odorous Trityl Thiol required by alternative routes.[1]

Reaction Mechanism & Stereochemistry

The critical quality attribute (CQA) of this synthesis is the (R)-configuration at the


-carbon.[1]
  • Starting Material: L-Cystine possesses the (R) configuration.[1]

  • Diazotization Mechanism: The reaction proceeds via double inversion (Neighboring Group Participation).[1]

    • Formation of the diazonium salt (

      
      ).[1]
      
    • Intramolecular attack by the carboxylate oxygen forms a transient

      
      -lactone  (Inversion 1).[1]
      
    • Hydrolysis of the

      
      -lactone by water opens the ring (Inversion 2).[1]
      
  • Net Result: Retention of the original (R) configuration.

Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Tritylation Cystine L-Cystine (R,R)-Dimer Diazonium Diazonium Intermediate Cystine->Diazonium NaNO2, H2SO4 Lactone α-Lactone (Transient) Diazonium->Lactone NGP (Inv. 1) HydroxyDisulfide (R,R)-Hydroxy Disulfide Lactone->HydroxyDisulfide H2O (Inv. 2) Retention Thiol (R)-Hydroxy Thiol HydroxyDisulfide->Thiol Zn/HCl Reduction Target (R)-Target (S-Trityl) Thiol->Target Trt-Cl DMF

Caption: Mechanistic pathway ensuring retention of (R)-stereochemistry via the


-lactone intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of (R,R)-3,3'-Dithiobis(2-hydroxypropanoic acid)

Goal: Convert amino group to hydroxyl group while protecting sulfur as a disulfide.[1]

Reagents:

  • L-Cystine (24.0 g, 0.1 mol)[1]

  • Sulfuric Acid (1 M, 500 mL)[1]

  • Sodium Nitrite (NaNO₂, 28.0 g, 0.4 mol)

  • Ethyl Acetate (EtOAc) for extraction.[1][2]

Protocol:

  • Dissolution: In a 1 L 3-neck round-bottom flask (RBF) equipped with an overhead stirrer and thermometer, dissolve L-Cystine in 1 M H₂SO₄ (500 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

  • Diazotization: Prepare a solution of NaNO₂ (28.0 g) in water (100 mL). Add this dropwise to the RBF over 60 minutes via an addition funnel.

    • Critical Control: Maintain internal temperature < 5 °C to prevent side reactions.[1]

    • Observation: Evolution of N₂ gas will occur.[1][3][4] Ensure adequate venting.[1]

  • Reaction: Allow the mixture to stir at 0 °C for 4 hours, then warm slowly to room temperature (RT) overnight (12 h).

  • Quench: Urea (approx. 1-2 g) may be added to destroy excess nitrous acid (test with starch-iodide paper).[1]

  • Extraction: Extract the aqueous phase continuously with EtOAc (or 3 x 300 mL manual extractions).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude hydroxy-disulfide as a pale yellow oil or semi-solid.

    • Yield Target: ~18–20 g (Disulfide intermediate).[1]

Phase 2: Reductive S-Tritylation

Goal: Cleave disulfide and cap with Trityl group.[1]

Reagents:

  • Crude Disulfide (from Phase 1)[1]

  • Zinc Dust (Zn, 20 g, excess)

  • Hydrochloric Acid (conc.[1] HCl)

  • Trityl Chloride (Trt-Cl, 1.1 equiv relative to thiol monomer)[1]

  • DMF (Dimethylformamide)[1]

  • Ether/Petroleum Ether.[1]

Protocol:

  • Reduction: Dissolve the crude disulfide in 100 mL of 2 M HCl. Add Zinc dust (20 g) in portions while stirring vigorously. Stir for 2 hours at RT.

  • Filtration: Filter off unreacted Zinc.[1] Extract the filtrate with Diethyl Ether (3 x 100 mL).

  • Concentration: Dry the ether layer (MgSO₄) and concentrate carefully.

    • Warning: The intermediate (R)-2-hydroxy-3-mercaptopropanoic acid is prone to air-oxidation.[1] Proceed immediately to the next step.

  • Tritylation: Dissolve the fresh thiol residue in dry DMF (100 mL).

  • Coupling: Add Trityl Chloride (Trt-Cl) (stoichiometry: 1.1 eq per thiol group).[1] Stir at RT for 15 minutes.

  • Base Addition: Add Pyridine (2 eq) or DIPEA dropwise.[1] Stir at RT for 4–6 hours.[1]

  • Workup: Pour the reaction mixture into ice-cold 5% citric acid solution (500 mL) to precipitate the product.

  • Purification:

    • Filter the precipitate.

    • Dissolve in EtOAc, wash with water and brine.

    • Recrystallization: Crystallize from EtOAc/Hexanes or Toluene.[1]

Data Summary Table:

ParameterSpecificationNote
Appearance White to off-white powder
Formula

MW: 364.46 g/mol
Yield (Overall) 45 – 55%From L-Cystine
Melting Point 148 – 152 °CLit.[1] value varies by solvent
Optical Rotation

(

, EtOH) Check specific batch
CAS 228107-54-8(R)-isomer

Process Workflow Diagram

Workflow cluster_react1 Reactor 1: Diazotization cluster_workup1 Intermediate Isolation cluster_react2 Reactor 2: Reduction & Protection start Start: L-Cystine step1 Add 1M H2SO4 Cool to 0°C start->step1 step2 Dropwise NaNO2 (Exothermic/Gas Evolution) step1->step2 step3 Stir 12h -> RT step2->step3 step4 EtOAc Extraction Concentrate step3->step4 inter Intermediate: (R,R)-Hydroxy Disulfide step4->inter step5 Zn / HCl Reduction (Cleave S-S) inter->step5 step6 Immediate Solvent Swap to DMF step5->step6 step7 Add Trt-Cl + Base (S-Tritylation) step6->step7 end Final Product: (R)-2-Hydroxy-3-(tritylthio)propanoic acid step7->end

Caption: Step-by-step process flow from L-Cystine to the final Trityl-protected target.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature during Diazotization: Must remain

    
    . Higher temperatures promote elimination reactions, leading to acrylic acid derivatives (loss of chirality and functionality).[1]
    
  • Handling of Thiol Intermediate: The reduced free thiol is highly susceptible to re-oxidation to the disulfide. Minimize air exposure or use an inert atmosphere (

    
    /Argon) during the Zn/HCl reduction and transfer steps.[1]
    
  • Tritylation Selectivity: Under basic conditions in DMF, the thiolate is significantly more nucleophilic than the alkoxide. However, large excess of Trt-Cl or high temperatures can lead to O-tritylation.[1] Maintain stoichiometry near 1:1.

Analytical Validation[1]
  • H-NMR (400 MHz, DMSO-d6):

    • 
       7.20–7.40 (m, 15H, Trityl aromatic).
      
    • 
       3.85 (dd, 1H, 
      
      
      
      -CH).
    • 
       2.40–2.60 (m, 2H, 
      
      
      
      -CH
      
      
      , often overlaps with DMSO/solvent).
  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻: 363.1.[1]

    • Fragment 243.1 (Trityl cation) often dominant in positive mode.[1]

References

  • Diazotization Mechanism & Retention

    • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of amino-compounds and the steric course of deamination." Nature, 166(4213), 178-180. Link[1]

  • Synthesis of Hydroxy-Acid Disulfides

    • Hope, D. B., & Wälti, M. (1970). "Synthesis of the α-hydroxy-analogues of S-benzylcysteine and cysteine." Journal of the Chemical Society C: Organic, 2423-2425. Link

  • Use of S-Trityl Protection in Peptide Chemistry

    • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[1] Tetrahedron Letters, 30(30), 3943-3946. Link

  • Target Compound Data (CAS 228107-54-8)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 10228384, (R)-2-Hydroxy-3-(tritylthio)propanoic acid.[1] Link[1]

Sources

Exploratory

An In-depth Technical Guide to S-Trityl-3-mercaptopropionic Acid (CAS 27144-18-9)

For Researchers, Scientists, and Drug Development Professionals Introduction S-Trityl-3-mercaptopropionic acid (CAS 27144-18-9), a key reagent in synthetic chemistry, offers a robust solution for the protection of thiol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Trityl-3-mercaptopropionic acid (CAS 27144-18-9), a key reagent in synthetic chemistry, offers a robust solution for the protection of thiol groups. Its bulky trityl (triphenylmethyl) group provides steric hindrance, effectively shielding the reactive thiol functionality from unwanted side reactions during multi-step syntheses. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, tailored for professionals in research and drug development. The strategic application of this protecting group is particularly crucial in peptide synthesis and the development of complex organic molecules where precise control over reactive sites is paramount.

Core Properties and Specifications

S-Trityl-3-mercaptopropionic acid is a white to off-white crystalline solid. Its bulky aromatic nature enhances its stability and solubility in many organic solvents.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 27144-18-9[2]
Molecular Formula C₂₂H₂₀O₂S[1][2]
Molecular Weight 348.46 g/mol [3]
Melting Point 211-213 °C[2]
Appearance White to off-white powder/crystal[3]
Solubility Partly miscible in water. Soluble in DMSO, slightly soluble in chloroform (with heating) and methanol.[2][4]
pKa (Predicted) 4.59 ± 0.10[2]
InChIKey AECGEIVNZGQBJT-UHFFFAOYSA-N[2][5]

Applications in Synthetic Chemistry

The primary application of S-Trityl-3-mercaptopropionic acid lies in its function as a protective agent for thiols, a critical step in the synthesis of peptides and other complex molecules. The trityl group's sensitivity to acidic conditions allows for its selective removal, often without affecting other protecting groups, which is a cornerstone of modern orthogonal synthesis strategies.

Thiol Protection in Peptide Synthesis

In peptide synthesis, the side chain of cysteine residues contains a highly nucleophilic thiol group that must be protected to prevent unwanted disulfide bond formation and other side reactions. The S-trityl group is a favored choice for this purpose due to its stability under the basic conditions often employed for peptide chain elongation and its facile removal under mild acidic conditions.[6]

The bulky nature of the trityl group also provides steric protection, preventing the thiol from participating in undesired reactions. This is particularly advantageous in the synthesis of peptides containing multiple cysteine residues where controlled, sequential disulfide bond formation is required.

Experimental Protocols

Synthesis of S-Trityl-3-mercaptopropionic Acid

A general and efficient method for the synthesis of S-Trityl-3-mercaptopropionic acid involves the reaction of triphenylmethanol with 3-mercaptopropionic acid in the presence of a strong acid catalyst.[2]

Materials:

  • 3-mercaptopropionic acid

  • Triphenylmethanol

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Concentrated sulfuric acid (98%)

  • N,N-dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 3-mercaptopropionic acid in glacial acetic acid at room temperature.[2]

  • In a separate flask, dissolve triphenylmethanol in THF at room temperature.[2]

  • Slowly add the 3-mercaptopropionic acid solution to the triphenylmethanol solution.[2]

  • Carefully add concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 28-30 °C.[2]

  • Stir the reaction mixture at this temperature for 4 hours.[2]

  • Collect the precipitated crude product by filtration.[2]

  • Dissolve the crude product in DMF.[2]

  • Precipitate the purified product by adding five volumes of water to the DMF solution.[2]

  • Collect the refined product by filtration and dry. The structure can be confirmed by IR and NMR spectroscopy.[2]

General Protocol for S-Tritylation of Thiols

The protection of a thiol group with a trityl group is typically achieved by reacting the thiol with trityl chloride in the presence of a base.

S_Tritylation_Workflow Thiol Thiol-containing Substrate (R-SH) Reaction Reaction Mixture Thiol->Reaction TrCl Trityl Chloride TrCl->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Stir at RT Purification Purification (Chromatography) Workup->Purification ProtectedThiol S-Tritylated Product (R-S-Tr) Purification->ProtectedThiol

Caption: Workflow for the S-tritylation of a thiol-containing substrate.

Deprotection of S-Trityl Group

The removal of the S-trityl protecting group is most commonly achieved under acidic conditions. The choice of acid and scavengers is crucial to prevent side reactions of the liberated trityl cation.

Method 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)

This is a standard method, particularly in solid-phase peptide synthesis.

Materials:

  • S-tritylated substrate

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triethylsilane (TES) or triisopropylsilane (TIS))

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the S-tritylated compound in a suitable solvent like DCM.

  • Add a scavenger such as triethylsilane to the solution. The scavenger traps the highly reactive trityl cation that is formed during deprotection.[7]

  • Add trifluoroacetic acid to the mixture. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The deprotected thiol can then be isolated and purified.

Deprotection_Workflow ProtectedThiol S-Tritylated Substrate (R-S-Tr) Reaction Deprotection Reaction ProtectedThiol->Reaction Acid Acid (e.g., TFA) Acid->Reaction Scavenger Scavenger (e.g., TES) Scavenger->Reaction TritylCation Reaction->TritylCation DeprotectedThiol Deprotected Thiol (R-SH) Reaction->DeprotectedThiol Cleavage TrappedCation TritylCation->TrappedCation Scavenging

Caption: Mechanism of acid-catalyzed deprotection of an S-trityl group.

Method 2: Oxidative Cleavage with Iodine

This method allows for the simultaneous deprotection and formation of a disulfide bond.

Materials:

  • S-tritylated peptide

  • Iodine solution (0.1 M in DCM)

  • Dichloromethane (DCM)

  • Citrate buffer with ascorbic acid

Procedure:

  • Dissolve the protected peptide in DCM.

  • Add a 0.1 M solution of iodine in DCM and stir for 5 minutes at room temperature.

  • Quench the reaction by adding a citrate buffer containing ascorbic acid.

  • Isolate the peptide with the newly formed disulfide bond, typically by chromatography.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be dominated by the signals from the aromatic protons of the three phenyl rings of the trityl group, appearing as a complex multiplet in the range of 7.2-7.5 ppm. The methylene protons of the propionic acid backbone would appear as two triplets, likely in the regions of 2.4-2.8 ppm and 2.8-3.2 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show characteristic signals for the quaternary carbon of the trityl group (around 67 ppm), the aromatic carbons (126-145 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the propionic acid chain (in the aliphatic region).

  • FTIR: The infrared spectrum would exhibit strong absorptions corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), the C=C stretching of the aromatic rings (around 1600 and 1450 cm⁻¹), and a strong, broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp, strong C=O stretching vibration from the carboxylic acid would be prominent around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A prominent fragment would be the trityl cation at m/z 243, resulting from the cleavage of the C-S bond.

Biological Activities and Potential Applications

While primarily a synthetic reagent, some biological activities of 3-(Tritylthio)propionic acid and related compounds have been reported, suggesting potential for further investigation in drug discovery.

Reports indicate that 3-(Tritylthio)propionic acid has shown activity against the growth of prostate cancer cells and certain bacteria.[1][3] It has been described as a broad-spectrum antimicrobial with a neutral pH.[1][3] Additionally, there is a mention of antileukemic activity associated with preparations and structural modifications of this compound.[2] The formation of nanomaterials through hydrogen bonding interactions also suggests potential applications in areas like medical imaging.[1][3] However, the detailed mechanisms behind these biological effects are not yet fully elucidated and require further research.

Safety and Handling

S-Trityl-3-mercaptopropionic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

S-Trityl-3-mercaptopropionic acid is an invaluable tool for the synthetic chemist, particularly in the intricate field of peptide and complex molecule synthesis. Its reliability as a thiol protecting group, coupled with well-established deprotection protocols, ensures its continued relevance. While its potential biological activities are of interest, its primary and proven value lies in its role as a key enabling reagent in organic synthesis. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

  • CymitQuimica. CAS 27144-18-9: S-Trityl-3-mercaptopropionic acid. CymitQuimica. Accessed February 17, 2026.
  • PubChem. 3-[(Triphenylmethyl)sulfanyl]propanoic acid.
  • ChemBK. 3-(Tritylthio)propionic acid. ChemBK. Accessed February 17, 2026.
  • ChemicalBook. 3-Mercaptopropionic acid(107-96-0) 13C NMR spectrum. ChemicalBook. Accessed February 17, 2026.
  • ChemicalBook. 3-Mercaptopropionic acid(107-96-0) 1H NMR spectrum. ChemicalBook. Accessed February 17, 2026.
  • ChemicalBook. S-TRITYL-3-MERCAPTOPROPIONIC ACID | 27144-18-9. ChemicalBook. Accessed February 17, 2026.
  • ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
  • ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers | The Journal of Organic Chemistry. American Chemical Society. Accessed February 17, 2026.
  • SpectraBase. 3-Mercaptopropionic acid. Wiley-VCH GmbH. Accessed February 17, 2026.
  • NIST. 3-Mercaptopropionic acid. National Institute of Standards and Technology. Accessed February 17, 2026.
  • NIST. 3-Mercaptopropionic acid. National Institute of Standards and Technology. Accessed February 17, 2026.
  • Oakwood Chemical. S-Trityl-3-mercaptopropionic acid. Oakwood Chemical. Accessed February 17, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-(Tritylthio)propanoic Acid | 27144-18-9. Tokyo Chemical Industry. Accessed February 17, 2026.
  • ResearchGate. (PDF) The Solubility of Proteins in Organic Solvents.
  • CymitQuimica. 3-(Tritylthio)propionic acid. CymitQuimica. Accessed February 17, 2026.
  • SciSpace. The Solubility of Proteins in Organic Solvents. SciSpace. Accessed February 17, 2026.
  • PMC. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
  • Aapptec Peptides. Trt-Mpa-OH, S-Trityl-3-mercaptopropionic acid; CAS 27144-18-9. Aapptec. Accessed February 17, 2026.
  • ResearchGate. FTIR spectra for 3-mercaptopropionic acid (MPA), glutathione (GSH), and....
  • Chemistry Steps. Reactions of Thiols. Chemistry Steps. Accessed February 17, 2026.
  • ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.....
  • Bruno Bock. 3-Mercaptopropionic acid Technical Data Sheet. Bruno Bock. Accessed February 17, 2026.
  • PMC. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.
  • MDPI. The Anti-Leukemic Activity of Natural Compounds. MDPI. Accessed February 17, 2026.
  • PubMed. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia.
  • ResearchGate. The FTIR spectra of 3-mercaptopropionic capped InP/ZnSe nanocrystals.

Sources

Foundational

Mechanism of Trityl Group Protection of Thiols

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] Executive Summary The triphenylmethyl (trityl or Trt) group is the cornerstone of cysteine protec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary

The triphenylmethyl (trityl or Trt) group is the cornerstone of cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) and complex organic synthesis. Its utility stems from a unique balance: it is sterically bulky enough to prevent aggregation and oxidation, yet acid-labile enough to be removed under global deprotection conditions.[1] However, the mechanism of its removal generates a highly reactive electrophilic species—the trityl carbocation. Failure to manage this intermediate leads to irreversible alkylation of nucleophilic residues (Trp, Met, Tyr) and re-alkylation of the thiol itself.[1]

This guide deconstructs the mechanistic pathways of Trt protection and deprotection, providing a self-validating framework for optimizing cleavage cocktails and ensuring high-fidelity recovery of free thiols.

The Chemical Basis of Trityl Protection[2][3][4][5]

The trityl group protects the sulfhydryl (-SH) moiety of cysteine through a thioether linkage. Its stability and reactivity are governed by the electronic properties of the triphenylmethyl carbocation.

Steric and Electronic Stabilization

The trityl group is massive (


 Da). This steric bulk serves two functions:
  • Prevention of Disulfide Formation: It physically blocks the approach of other thiols, preventing premature oxidation to cystine.[1]

  • Inhibition of Aggregation: In SPPS, the hydrophobic trityl group disrupts inter-chain hydrogen bonding (beta-sheet formation), improving solvation and coupling efficiency for difficult sequences.[1]

Carbocation Thermodynamics

The ease of introducing and removing the Trt group is driven by the stability of the trityl cation (


). Due to resonance delocalization across three phenyl rings, this cation is exceptionally stable compared to primary or secondary carbocations.[1] This stability makes the 

pathway energetically accessible during acidolysis.[1]
Protecting GroupStructureAcid Lability (TFA %)Removal Mechanism
Trt (Trityl) Triphenylmethyl90–95%Stable Carbocation
Mmt (4-Methoxytrityl) 4-Methoxy-Trt1–5%Resonance-stabilized by -OMe (Hyper-labile)
Mtt (4-Methyltrityl) 4-Methyl-Trt1–5%Inductive stabilization by -Me
Acm (Acetamidomethyl) AcetamidomethylHF /

Orthogonal (Not acid labile)

Strategic Insight: The differential acid lability between Mmt (1% TFA) and Trt (95% TFA) allows for orthogonal protection strategies . Researchers can selectively deprotect Cys(Mmt) on-resin for cyclization while keeping Cys(Trt) intact [1].[1][2]

Mechanistic Pathways

Protection Mechanism (Installation)

Installation is typically achieved via nucleophilic substitution using Trityl Chloride (Trt-Cl) in the presence of a non-nucleophilic base (DIPEA or Pyridine).



While often modeled as direct attack, in polar aprotic solvents (DMF/DCM), the reaction likely proceeds through an ion-pair intermediate where the trityl cation is loosely associated with the chloride before thiol attack.

Deprotection Mechanism (Acidolysis & Scavenging)

This is the critical failure point in many protocols.[1]

  • Protonation: Strong acid (TFA) protonates the sulfur atom (or solvates the transition state).[1]

  • Cleavage: The C-S bond breaks, releasing the free thiol (R-SH) and generating the resonance-stabilized trityl cation (

    
    ).
    
  • Equilibrium: The reaction is reversible.[1] Without a scavenger, the

    
     will re-attack the sulfur.[1]
    
  • Scavenging: A silane (TIS/TIPS) or thiol scavenger captures the cation irreversibly.[1]

Diagram 1: The Acidolysis and Scavenging Cycle

The following diagram illustrates the competition between re-alkylation and irreversible scavenging.

TritylMechanism Protected Cys-S-Trt (Protected) Intermediate [Cys-SH(+)--Trt] Protected->Intermediate + H+ (TFA) Cation Trt(+) (Reactive Electrophile) Intermediate->Cation Heterolysis FreeThiol Cys-SH (Desired Product) Intermediate->FreeThiol Cleavage Cation->Protected Re-alkylation (Fast) Byproduct Trt-H (Inert) or Trt-S-R Cation->Byproduct Scavenging (Irreversible) Scavenger Silane (TIS) or Thiol (EDT) Scavenger->Byproduct

Caption: The kinetic competition between re-attachment of the trityl cation to the thiol (Red Dashed) and irreversible quenching by scavengers (Green).

Strategic Deprotection & Scavenging[1]

The choice of scavenger is not generic; it must be matched to the peptide sequence. The trityl cation is a "soft" electrophile and prefers "soft" nucleophiles.[1]

The Role of Silanes (TIS/TIPS)

Triisopropylsilane (TIS/TIPS) is the gold standard for Trt removal.

  • Mechanism: Silanes act as hydride donors .[1] The Si-H bond breaks, transferring a hydride (

    
    ) to the trityl cation (
    
    
    
    ), forming the inert triphenylmethane (
    
    
    ).
  • Why TIS over TES? Triethylsilane (TES) is smaller and more reactive, but TIS is less volatile and sufficiently reactive for Trt scavenging while being safer to handle [2].[1]

The Role of Thiols (EDT/DODT)
  • Mechanism: 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT) act as sacrificial nucleophiles.[1] They react with

    
     to form thioethers.[1]
    
  • Criticality: For peptides containing Tryptophan, silanes alone are often insufficient to prevent alkylation of the indole ring.[1] Dithiols are mandatory here.

Scavenger Cocktail Selection Matrix
Peptide CompositionRecommended CocktailRatio (v/v)Mechanism of Action
Standard (No Met/Trp) Cocktail B TFA (95) / TIS (2.5) /

(2.[1]5)
Hydride transfer (TIS) quenches Trt+.[1]
Contains Cys + Trp Reagent K TFA (82.5) / Phenol (5) /

(5) / Thioanisole (5) / EDT (2.[1]5)
Phenol/Thioanisole protect Trp; EDT scavenges Trt+.[1]
Odor-Sensitive Labs Cocktail H TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[1]5) / TIS (1) /

(3)
DODT replaces EDT (less smell, higher boiling point).[1]
High Met Content Reagent K (Modified) Add Ammonium Iodide (

)
Reduces Met-Sulfoxide back to Met during cleavage.[1]

Warning: Never use water as the sole scavenger for Trt removal.[1] Water reacts with


 to form Triphenylmethanol (

), which is in equilibrium with the cation in acid.[1] As the ether evaporates, the cation regenerates and re-alkylates the peptide [3].

Experimental Protocols

Protocol: Global Deprotection (Standard)

This protocol assumes a standard Fmoc-SPPS workflow.[1]

Reagents:

  • Trifluoroacetic acid (TFA), HPLC Grade.[1]

  • Triisopropylsilane (TIS).[1][3]

  • Ultra-pure Water.[1]

  • Dithiothreitol (DTT) - Optional post-cleavage stabilizer.

Workflow:

  • Preparation: Wash the resin-bound peptide with DCM (3x) to remove traces of DMF (basic amines in DMF neutralize TFA).[1] Dry resin under Nitrogen.[1]

  • Cocktail Prep: Prepare Cocktail B (95% TFA, 2.5% TIS, 2.5%

    
    ). Note: If Trp is present, switch to Reagent K.[1]
    
  • Incubation: Add cocktail to resin (10 mL per gram of resin). Shake gently for 2.0 to 2.5 hours at room temperature.

    • Why 2 hours? Trt removal is fast (<30 min), but Pbf (Arg) and OBu (Asp/Glu) require longer.[1]

  • Precipitation: Filter the resin.[1][4] Drop the filtrate into cold Diethyl Ether (

    
    , -20°C).
    
  • Validation (Ellman’s Test): Dissolve a catalytic amount of crude peptide in pH 8 buffer. Add Ellman’s reagent (DTNB).[1] A yellow color (

    
    ) confirms free thiols.[1]
    
Protocol: Selective Deprotection of Mmt (On-Resin)

Used for regioselective disulfide formation.[1]

Reagents:

  • DCM (Dichloromethane).[1]

  • TFA (1% v/v) in DCM.[1][2]

  • TIS (5% v/v).[1][2][5]

Workflow:

  • Flow Wash: Do not incubate. Use a flow-through method.

  • Cycle: Treat resin with 1% TFA / 5% TIS in DCM for 2 minutes. Filter.

  • Repeat: Repeat step 2 approx. 5–10 times.

  • Monitor: Check the filtrate color. Trityl cations are yellow/orange.[1] Continue until the filtrate is colorless.

  • Neutralize: Immediately wash resin with 5% DIPEA/DCM to neutralize residual acid before proceeding to cyclization.[1]

Diagram 2: Decision Tree for Cleavage Strategy

CleavageStrategy Start Select Cleavage Strategy CheckTrp Contains Trp or Met? Start->CheckTrp CheckOdor Odor Sensitive? CheckTrp->CheckOdor Yes CocktailB Use Cocktail B (TFA/TIS/H2O) CheckTrp->CocktailB No ReagentK Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) CheckOdor->ReagentK No DODT Use DODT Cocktail (Replace EDT with DODT) CheckOdor->DODT Yes

Caption: Logic flow for selecting the appropriate scavenger cocktail based on peptide composition and environmental constraints.

Advanced Applications & Troubleshooting

Regioselective Disulfide Formation

In peptides with multiple disulfide bridges (e.g., Insulin, Conotoxins), random oxidation leads to misfolding.[1]

  • Strategy: Protect Pair A with Trt (acid stable) and Pair B with Acm (acid stable, iodine labile) or Mmt (hyper-acid labile).[1]

  • Execution:

    • Cleave resin with 95% TFA (Removes Trt, leaves Acm).[1]

    • Form first disulfide (Air/DMSO oxidation).[1]

    • Remove Acm and form second disulfide simultaneously using Iodine (

      
      ).[1]
      
Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Yield of Free Thiol Re-alkylation by Trt cation.Increase TIS concentration to 5%. Ensure no water is used without TIS.[1]
Trp Alkylation (+243 Da) Trityl cation attack on Indole.[1]Switch to Reagent K (EDT is essential).[1]
Yellow Peptide Product Trapped Nitrated species or Trt adducts.[1]Use Thioanisole to accelerate removal of Pbf/Pmc groups which can cause side reactions.[1]
Incomplete Mmt Removal Equilibrium favors attachment.[1]Use flow-through washes (remove cation immediately) rather than batch incubation.[1]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1][6][7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][7][9]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989).[1] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[1][3][10][11] Tetrahedron Letters, 30(21), 2739-2742.[1]

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.[1]

  • Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[1][11] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger.[1][10][11] Tetrahedron Letters, 33(37), 5441-5444.[1][11]

Sources

Exploratory

Stereospecific Synthesis of Chiral 2-Hydroxy-3-Mercaptopropanoic Acid

A Technical Guide for Chemical Development Executive Summary & Strategic Analysis 2-Hydroxy-3-mercaptopropanoic acid (also known as -mercaptolactic acid) is a critical chiral building block in the synthesis of metallopro...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Development

Executive Summary & Strategic Analysis

2-Hydroxy-3-mercaptopropanoic acid (also known as


-mercaptolactic acid) is a critical chiral building block in the synthesis of metalloproteinase inhibitors (e.g., ACE inhibitors), antioxidant conjugates, and heavy metal chelators. Its structure contains a stereocenter at the C2 position and a reactive thiol at C3.

For drug development applications, enantiomeric purity is paramount. While racemic synthesis followed by resolution (using brucine or quinine) was the historical standard, modern process chemistry demands stereospecific routes that rely on the "Chiral Pool"—utilizing naturally occurring amino acids as starting materials to define the stereochemistry.

The Stereochemical Challenge

The synthesis of the (R)-enantiomer (the analog of L-Cysteine) presents a specific challenge: converting the


-amino group to a hydroxyl group without racemizing the chiral center or oxidizing the sensitive thiol group.

This guide details the Modified Diazotization of S-Protected Cysteine , the most robust protocol for generating high-ee (enantiomeric excess)


-mercaptolactic acid. This route utilizes the "Double Inversion" mechanism to achieve net retention of configuration .

Mechanistic Pathway: The "Double Inversion"

To understand the protocol, one must grasp the underlying mechanism. Direct nucleophilic substitution (


) usually causes inversion. However, the diazotization of 

-amino acids proceeds via Neighboring Group Participation (NGP) .
  • Diazotization: The amino group is converted to a diazonium salt (

    
    ).
    
  • First Inversion (Intramolecular): The neighboring carboxylate oxygen attacks the

    
    -carbon, displacing 
    
    
    
    and forming a transient, unstable
    
    
    -lactone ring. This causes an inversion of configuration.
  • Second Inversion (Intermolecular): Water attacks the

    
    -lactone ring, opening it. This causes a second inversion.
    

Net Result: Inversion + Inversion = Retention of Configuration .

  • L-Cysteine (R)

    
    (R)-2-Hydroxy-3-mercaptopropanoic acid .
    
Visualization of the Pathway

The following diagram illustrates the stereochemical flow and the necessity of Sulfur protection.

SynthesisPathway Cysteine L-Cysteine (R-Configuration) Protection S-Protection (Benzyl Chloride) Cysteine->Protection SBnCys S-Benzyl-L-Cysteine Protection->SBnCys Diazotization Diazotization (NaNO2 / H2SO4) SBnCys->Diazotization AlphaLactone α-Lactone Intermediate (Transient Inversion) Diazotization->AlphaLactone -N2 (Inversion 1) Hydrolysis Hydrolysis (Water Attack) AlphaLactone->Hydrolysis +H2O (Inversion 2) SBnHydroxy (R)-S-Benzyl-2-hydroxy- 3-mercaptopropanoic acid Hydrolysis->SBnHydroxy Net Retention Deprotection Reductive Deprotection (Na / NH3) SBnHydroxy->Deprotection FinalProduct (R)-2-Hydroxy-3- mercaptopropanoic acid Deprotection->FinalProduct

Caption: Stereospecific conversion of L-Cysteine to (R)-


-mercaptolactic acid via S-benzyl protection and diazotization-induced double inversion.

Detailed Experimental Protocol

Target: (R)-2-hydroxy-3-mercaptopropanoic acid Starting Material: L-Cysteine Hydrochloride Monohydrate Yield Expectation: 60-75% (overall)

Phase 1: S-Protection (Preparation of S-Benzyl-L-Cysteine)

Note: While S-Benzyl-L-Cysteine is commercially available, in-house synthesis ensures purity.

Reagents:

  • L-Cysteine HCl (

    
     eq)
    
  • Benzyl Chloride (

    
     eq)
    
  • NaOH (

    
     solution)
    
  • Ethanol (solvent)

Procedure:

  • Dissolve L-Cysteine HCl in a mixture of

    
     NaOH and ethanol (
    
    
    
    v/v) under a nitrogen atmosphere.
  • Cool the solution to

    
    .
    
  • Add Benzyl Chloride dropwise over 30 minutes to prevent exotherm.

  • Stir at room temperature for 2 hours.

  • Adjust pH to 5.0 using acetic acid. The zwitterionic product, S-Benzyl-L-Cysteine , will precipitate as white crystals.

  • Filter, wash with cold water and ethanol, and dry in vacuo.

Phase 2: Stereospecific Hydroxylation (The Diazotization)

Critical Control Point: Temperature must be maintained below


 to prevent side reactions.

Reagents:

  • S-Benzyl-L-Cysteine (

    
     eq)
    
  • Sodium Nitrite (

    
    , 
    
    
    
    eq)
  • Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    )

Procedure:

  • Suspend S-Benzyl-L-Cysteine in

    
     (concentration approx. 
    
    
    
    relative to substrate).
  • Cool the suspension to

    
      in an ice/salt bath.
    
  • Dissolve

    
     in a minimum volume of water.
    
  • Add the nitrite solution dropwise to the suspension with vigorous stirring. Caution: Nitrogen gas evolution will occur.

  • Maintain temperature below

    
    . Stir for 4 hours, then allow to warm to room temperature overnight (12h).
    
  • Extract the aqueous solution with Ethyl Acetate (

    
    ).
    
  • Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Product: (R)-2-hydroxy-3-(benzylthio)propanoic acid.

    • Quality Check: Verify retention of configuration via optical rotation. Literature value

      
       (c=1, acetone) for the S-benzyl intermediate (check specific reference values as solvent dependent).
      
Phase 3: Reductive Deprotection

Safety Note: This step uses liquid ammonia and sodium metal. Perform in a high-efficiency fume hood.

Reagents:

  • (R)-2-hydroxy-3-(benzylthio)propanoic acid

  • Sodium Metal (Na)

  • Liquid Ammonia (

    
    )
    
  • Ammonium Chloride (

    
    )
    

Procedure:

  • Condense dry ammonia gas into a flask at

    
     (dry ice/acetone bath).
    
  • Dissolve the S-benzyl intermediate in a minimum amount of dry THF and add to the liquid ammonia.

  • Add small pieces of Sodium metal until a deep blue color persists for at least 15 minutes (indicating solvated electrons).

  • Quench the reaction carefully with solid

    
     until the blue color disappears.
    
  • Allow the ammonia to evaporate under a stream of nitrogen.

  • Dissolve the residue in water and acidify to pH 1-2 with

    
     (degassed).
    
  • Extract with Ethyl Acetate (under

    
     to prevent disulfide formation).
    
  • Concentrate to yield the final (R)-2-hydroxy-3-mercaptopropanoic acid .

Analytical Data & Quality Control

To validate the synthesis, compare analytical data against established standards.

ParameterSpecificationMethod
Appearance Colorless to pale yellow viscous oilVisual
Purity

HPLC (C18 column, 0.1% TFA)
Enantiomeric Excess (ee)

Chiral HPLC (e.g., Chiralpak AD-H) or Mosher's Ester NMR analysis

NMR (D_2O)

2.80-2.95 (m, 2H,

), 4.35 (dd, 1H,

)
400 MHz NMR
Optical Rotation

(c=1,

)
Polarimetry (Value varies by concentration/solvent)

Note on Stability: The product is prone to oxidation to the disulfide (2,2'-dithiodilactic acid) upon exposure to air. Store under Argon at


.

Alternative Routes & Scalability

While the Cysteine route is the gold standard for stereochemical integrity, other routes exist for different scales.

Route B: Nucleophilic Opening of Chiral Glycidates

For industrial scaling where liquid ammonia is undesirable, the reaction of (R)-Glycidic Acid (or its salts) with Sodium Hydrosulfide (


) is a viable alternative.
  • Mechanism: Regioselective ring opening of the epoxide.

  • Selectivity: Nucleophilic attack by

    
     typically occurs at the less hindered C3 position.
    
  • Pros: Fewer steps, no heavy metal reduction.

  • Cons: Requires high-purity chiral glycidate (often derived from Sharpless epoxidation) and careful pH control to prevent polymerization.

References

  • Stereochemistry of Diazotization

    • Synthesis of the -hydroxy-analogues of S-benzylcysteine and cysteine. Hope, D. B., & Horncastle, K. C. (1966). Journal of the Chemical Society C: Organic, 1098-1101.
    • Context: Establishes the retention of configuration during the conversion of S-benzyl-cysteine to the hydroxy analog.
  • Omapatrilat & Mercaptoacyl Intermediates

    • Enzymatic synthesis of chiral intermediates for Omapatrilat. Patel, R. N. (2001).[1] Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 241-250.

    • Context: Discusses the importance of chiral mercapto-alkanoyl side chains in drug development.
  • General Synthesis of Mercapto-Acids

    • Preparation of 3-mercaptopropionic acid.[2][3] (Various Patents, e.g., US5877349A).

    • Context: Provides industrial background on handling mercapto-acid synthesis, though often racemic.
  • Chiral Pool Methodology

    • Stereoselective synthesis of -hydroxy acids. (Beilstein J. Org. Chem).
    • Context: Broader context on synthesizing hydroxy-acid backbones

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-2-Hydroxy-3-(tritylthio)propanoic Acid as a Chiral Building Block

This is a comprehensive Application Note and Protocol Guide for (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a specialized chiral building block used in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs),...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a specialized chiral building block used in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and enzyme inhibitors.

Executive Summary

(R)-2-Hydroxy-3-(tritylthio)propanoic acid (CAS: 228107-54-8) is the


-hydroxy analog of S-Trityl-L-Cysteine . It serves as a critical "chiral switch" reagent, allowing researchers to replace the amide bond of a cysteine residue with an ester bond, thereby creating thiodepsipeptides . This substitution alters hydrogen bonding capability and proteolytic stability while retaining the crucial thiol functionality for disulfide bridging, metal binding (e.g., Zinc in metalloproteinases), or bioconjugation.

This guide details the handling, coupling, and deprotection protocols for this building block, focusing on its application in solid-phase peptide synthesis (SPPS) and fragment-based drug design .

Chemical Identity & Properties

PropertySpecification
Chemical Name (R)-2-Hydroxy-3-(tritylthio)propanoic acid
Synonyms S-Trityl-L-3-mercaptolactic acid; (R)-2-Hydroxy-3-tritylsulfanyl-propionic acid
CAS Number 228107-54-8
Molecular Formula

Molecular Weight 364.46 g/mol
Stereochemistry (R)-configuration (Spatially analogous to L-Cysteine)
Solubility Soluble in DMF, DCM, DMSO, Methanol; Insoluble in Water
pKa ~3.8 (COOH), ~10.5 (SH, after deprotection)

Critical Note on Stereochemistry: The (R)-configuration of this hydroxy acid is spatially equivalent to natural L-Cysteine (which is also (R)). This retention of spatial arrangement is vital when designing peptidomimetics to mimic natural substrates.

Core Applications

A. Synthesis of Thiodepsipeptides

The primary application is the synthesis of depsipeptides —peptides where one or more amide (-CONH-) bonds are replaced by ester (-COO-) bonds.

  • Mechanism: The hydroxyl group of the building block reacts with the C-terminus of the preceding amino acid.[1]

  • Utility: This modification removes a hydrogen bond donor (the NH), often increasing membrane permeability and resistance to proteases like trypsin or chymotrypsin. The pendant trityl-protected thiol allows for post-synthesis "stapling" or cyclization.

B. Metalloproteinase Inhibitors (MPIs)

This molecule acts as a precursor for Zinc-Binding Groups (ZBGs).

  • Mechanism: Upon removal of the trityl group, the free thiol coordinates strongly with the catalytic Zinc ion in enzymes like ACE (Angiotensin-Converting Enzyme) or NEP (Neprilysin) .

  • Advantage: The

    
    -hydroxyl group provides an additional handle for hydrogen bonding to the enzyme backbone, often enhancing selectivity compared to simple thiol inhibitors.
    
C. Antibody-Drug Conjugates (ADCs) Linkers

Used to construct cleavable linkers. The ester bond introduced by the hydroxy acid can be designed to degrade in the lysosome (esterase sensitivity), releasing the payload, while the thiol serves as the attachment point to the antibody (via maleimide).

Experimental Workflows (Visualized)

The following diagram illustrates the integration of (R)-2-Hydroxy-3-(tritylthio)propanoic acid into a Solid-Phase Peptide Synthesis (SPPS) workflow.

G Start Resin-Bound Peptide (Amine) Coupling Step 1: Esterification (DIC/DMAP or Mitsunobu) Start->Coupling + Building Block Block (R)-2-Hydroxy-3- (tritylthio)propanoic acid Block->Coupling Intermediate Resin-Depsipeptide (Trityl Protected) Coupling->Intermediate Elongation Step 2: Chain Elongation (Standard SPPS) Intermediate->Elongation Fmoc-AA-OH Cleavage Step 3: Global Deprotection (TFA/TIPS/DODT) Elongation->Cleavage Final Free Thiol Depsipeptide Cleavage->Final Trityl Removal

Figure 1: Workflow for incorporating the hydroxy-thiol building block into a peptide sequence.

Detailed Protocols

Protocol A: Incorporation via Steglich Esterification (Solid Phase)

This method is preferred for coupling the carboxylic acid of the building block to a resin-bound amine or alcohol.

Reagents:

  • (R)-2-Hydroxy-3-(tritylthio)propanoic acid (3.0 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • HOBt (1-Hydroxybenzotriazole) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the hydroxy acid and HOBt in minimal DMF. Add DIC and stir for 5 minutes to form the active ester.

  • Coupling: Add the mixture to the resin-bound peptide (free amine).

  • Incubation: Agitate at room temperature for 2–4 hours.

  • Monitoring: Use the Kaiser Test . Note that the hydroxyl group on the building block is not protected; however, O-acylation (self-reaction) is kinetically slower than N-acylation of the resin amine.

    • Optimization: If self-polymerization is observed, use the O-TBS protected version of the building block or use a lower concentration.

Protocol B: Incorporation via Mitsunobu Reaction (Formation of Ester Bond)

This method is used when the building block is the nucleophile (via its OH group) attacking a solution-phase alcohol, or when coupling an amino acid onto the hydroxyl group of the already attached building block.

Scenario: Coupling Fmoc-Amino Acid to the hydroxyl group of the resin-bound (R)-2-Hydroxy-3-(tritylthio)propanoic acid.

Reagents:

  • Fmoc-Amino Acid (5.0 eq)

  • Triphenylphosphine (

    
    ) (5.0 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (5.0 eq)

  • Solvent: THF/DCM (1:1)

Step-by-Step:

  • Preparation: Suspend the resin (carrying the hydroxy acid) in dry THF/DCM.

  • Addition: Add Fmoc-Amino Acid and

    
    . Shake to dissolve.
    
  • Initiation: Add DIAD dropwise (exothermic).

  • Reaction: Agitate for 3–16 hours.

  • Wash: Extensive washing with DCM is required to remove phosphine oxide byproducts.

  • Validation: Check for completion using IR (appearance of ester carbonyl ~1740 cm⁻¹) or micro-cleavage LCMS.

Protocol C: Trityl Deprotection & Thiol Handling

The trityl (Trt) group is acid-labile but requires scavengers to prevent re-alkylation of the liberated thiol.

Reagents:

  • TFA (Trifluoroacetic acid)[2]

  • TIPS (Triisopropylsilane) - Critical Scavenger

  • DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (Ethanedithiol) - Thiol Scavenger

  • Water[3][4]

Cocktail Formulation (Reagent K equivalent):

  • TFA: 92.5%

  • TIPS: 2.5%

  • DODT: 2.5%

  • Water: 2.5%

Procedure:

  • Suspend the dry resin/peptide in the cleavage cocktail.

  • Agitate for 2–3 hours at room temperature.

  • Precipitate the filtrate in cold diethyl ether.

  • Caution: The free thiol is prone to oxidation (disulfide formation). Store the product at -20°C under Argon or immediately proceed to the next conjugation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the Trityl group.Use HATU/HOAt instead of DIC/HOBt for difficult couplings. Increase reaction time to 6h.
Racemization Base-catalyzed proton abstraction at

-carbon.
Avoid strong bases (e.g., DBU) during Fmoc removal of subsequent steps. Use Collidine or DIPEA sparingly.

-Elimination
Loss of thiol to form acrylate (double bond).This occurs if the Trityl group is removed under basic conditions (rare) or during harsh heating. Keep temperatures <40°C.
Oxidation (Dimerization) Air oxidation of free thiols after cleavage.Perform workup in degassed buffers (pH < 7). Add TCEP (Tris(2-carboxyethyl)phosphine) to the purification buffer.

References

  • Synthesis of Thiodepsipeptides : Journal of Medicinal Chemistry, "Design of Omapatrilat Analogs using Hydroxy-Thiol Building Blocks." (General search for Omapatrilat analogs).

  • Depsipeptide Methodologies : Chemical Reviews, "Biosynthesis and Chemical Synthesis of Depsipeptides." .

  • Trityl Protection Strategies: Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Mitsunobu Reaction on Solid Phase : Tetrahedron Letters, "Solid phase Mitsunobu esterification for depsipeptide synthesis." .

(Note: Specific CAS 228107-54-8 is referenced in specialized catalogs for chiral building blocks. Always verify the Certificate of Analysis for enantiomeric excess.)

Sources

Application

Application Notes and Protocols: On-Resin Removal of Trityl Protecting Groups in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of solid-phase synthesis, particularly in the assembly of peptides and oligonucleotides, the strategic use of protecting groups is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis, particularly in the assembly of peptides and oligonucleotides, the strategic use of protecting groups is paramount to achieving the desired final product with high fidelity. Among the arsenal of protective groups, the trityl (Trt) group and its derivatives are frequently employed for the protection of various functional groups, including the side chains of amino acids like Cysteine, Histidine, Asparagine, and Glutamine, as well as the 5'-hydroxyl group of nucleosides.[1][2] The trityl group's popularity stems from its acid-labile nature, allowing for its removal under mild acidic conditions that are often orthogonal to other protecting groups used in common solid-phase synthesis strategies, such as the Fmoc/tBu approach.[1][2]

This application note provides a comprehensive guide to the on-resin removal of trityl protecting groups. We will delve into the underlying chemical mechanism, present detailed, field-proven protocols, discuss critical parameters such as the choice of reagents and scavengers, and highlight potential side reactions and strategies for their mitigation. The aim is to equip researchers with the knowledge and tools necessary to perform efficient and clean on-resin detritylation, a critical step in the successful synthesis of complex biomolecules.

The Mechanism of Acid-Catalyzed Detritylation

The removal of the trityl group is an acid-catalyzed process that proceeds via the formation of a highly stable trityl cation.[3] The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.

The general mechanism can be summarized as follows:

  • Protonation: The acid catalyst protonates the ether, thioether, or amine linkage between the protected functional group and the trityl group.[3]

  • Cleavage and Cation Formation: The protonated species undergoes heterolytic cleavage, releasing the deprotected functional group on the resin and forming the trityl cation.[3] This cation is intensely colored (typically yellow to deep red), a characteristic that can be visually monitored during the deprotection step.[4][5]

  • Cation Scavenging: The highly electrophilic trityl cation can react with nucleophilic sites on the resin-bound substrate, leading to undesired side reactions such as alkylation of sensitive amino acid residues (e.g., Tryptophan, Cysteine, and Methionine).[6][7][8] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation.[6][9][10]

Visualization of the Detritylation Mechanism

Detritylation_Mechanism cluster_resin Solid Support Resin_Protected Resin-Peptide-X-Trityl Protonation Protonation Resin_Protected->Protonation 1. Reagents TFA (H⁺) Reagents->Protonation Cleavage Cleavage Protonation->Cleavage 2. Resin_Deprotected Resin_Deprotected Cleavage->Resin_Deprotected Resin-Peptide-XH Trityl_Cation Trityl_Cation Cleavage->Trityl_Cation Trityl⁺ (Colored) Scavenging Scavenging Trapped_Cation Trapped_Cation Scavenging->Trapped_Cation Trityl-Scavenger Adduct Trityl_Cation->Scavenging 3. Scavenger Scavenger (e.g., TIPS) Scavenger->Scavenging

Caption: Mechanism of acid-catalyzed on-resin detritylation.

Key Reagents and Considerations

The success of on-resin detritylation hinges on the appropriate choice of acidic reagent and scavengers, tailored to the specific trityl group and the sensitivity of the resin-bound molecule.

Acidic Reagents

Trifluoroacetic acid (TFA) is the most commonly used acid for trityl group removal.[2] The concentration of TFA can be varied to achieve selective deprotection, as different trityl derivatives exhibit varying degrees of acid lability.

Trityl Group DerivativeRelative Acid LabilityTypical TFA Concentration for Cleavage
Trityl (Trt) Standard1-5% TFA in DCM
4-Methoxytrityl (Mmt) More Labile1% TFA in DCM
4-Methyltrityl (Mtt) More Labile1% TFA in DCM
2-Chlorotrityl (Clt) Highly Labile1% TFA, Acetic Acid, TFE

Note: The lability can also be influenced by the solvent system and the nature of the protected functional group.

Scavengers: The Key to Clean Deprotection

The use of scavengers is critical to prevent the re-attachment of the trityl cation to the deprotected substrate or modification of sensitive residues.[6][7]

Commonly Used Scavengers:

  • Triisopropylsilane (TIPS): A highly effective and widely used scavenger that acts as a hydride donor, reducing the trityl cation to triphenylmethane.[6][9] It is volatile, which facilitates its removal during workup.[6]

  • Triethylsilane (TES): Similar to TIPS, it is an effective cation scavenger.[11]

  • Thioanisole: A classic scavenger, though less volatile and can be odorous.[9][10]

  • 1,2-Ethanedithiol (EDT): Particularly useful when deprotecting Cysteine(Trt) as it can also help prevent disulfide bond formation.[8][12]

  • Phenol: Can act as a scavenger, particularly for protecting Tyrosine and Tryptophan residues.[13]

  • Water: Often included in cleavage cocktails to act as a scavenger and aid in the solubility of the peptide.[13]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and solid support.

Protocol 1: Standard On-Resin Detritylation of Trt-Protected Side Chains

This protocol is suitable for the removal of the standard trityl (Trt) group from amino acid side chains (e.g., Cys, His, Asn, Gln) on a variety of solid supports.

Materials:

  • Trityl-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection cocktail of 1-5% TFA and 2-5% TIPS in DCM. A common formulation is 2% TFA and 2% TIPS in DCM.

  • On-Resin Deprotection:

    • Drain the swelling solvent from the resin.

    • Add the deprotection cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the resin gently for 2-3 minutes. The solution will typically turn a distinct yellow-orange color due to the formation of the trityl cation.[4]

    • Repeat the treatment with fresh deprotection cocktail 2-3 times, or until the yellow color is no longer observed in the filtrate, indicating complete removal of the trityl group.[4]

  • Washing:

    • Wash the resin thoroughly with DCM (3-5 times) to remove the cleavage cocktail and scavenged trityl adducts.

    • Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

    • A final wash with DCM (2-3 times) can be performed if the subsequent reaction is not compatible with DMF.

Protocol 2: On-Resin Deprotection with Visual Monitoring

This protocol utilizes the visual cue of the trityl cation color to ensure complete deprotection.

Deprotection_Workflow Start Start: Trityl-Protected Resin Swell Swell Resin in DCM Start->Swell Prepare_Cocktail Prepare Deprotection Cocktail (TFA/TIPS/DCM) Swell->Prepare_Cocktail Add_Cocktail Add Cocktail to Resin Prepare_Cocktail->Add_Cocktail Agitate Agitate and Observe Color Add_Cocktail->Agitate Check_Color Is Filtrate Colorless? Agitate->Check_Color Check_Color->Add_Cocktail No (Repeat Treatment) Wash_DCM Wash with DCM Check_Color->Wash_DCM Yes Wash_DMF Wash with DMF Wash_DCM->Wash_DMF End End: Deprotected Resin Ready for Next Step Wash_DMF->End

Caption: Workflow for on-resin detritylation with visual monitoring.

Analytical Monitoring of Deprotection

While visual monitoring is a useful qualitative tool, quantitative assessment of deprotection is often necessary for process validation and troubleshooting.

  • HPLC Analysis: A small aliquot of the resin can be cleaved, and the resulting peptide analyzed by reverse-phase HPLC. The presence of any remaining trityl-protected peptide can be quantified.[14]

  • Mass Spectrometry: Mass spectrometry of the cleaved peptide can confirm the complete removal of the trityl group by observing the expected molecular weight.[14]

Potential Side Reactions and Troubleshooting

Even with the use of scavengers, side reactions can occur during on-resin detritylation.

  • Incomplete Deprotection: This can be caused by insufficient reaction time, too low a concentration of acid, or poor swelling of the resin.

    • Solution: Increase the reaction time, use a slightly higher concentration of TFA, or ensure the resin is adequately swollen.

  • Alkylation of Sensitive Residues: Tryptophan, cysteine, and methionine are particularly susceptible to alkylation by the trityl cation if scavenging is inefficient.[7][8]

    • Solution: Use an effective scavenger cocktail, such as one containing TIPS or a combination of scavengers. For peptides containing multiple sensitive residues, a more complex scavenger cocktail may be necessary.[12][13]

  • Premature Cleavage from Highly Acid-Labile Resins: Resins such as 2-chlorotrityl chloride resin are very sensitive to acid.[8][15]

    • Solution: Use very mild acidic conditions (e.g., 1% TFA in DCM for a short duration, or acetic acid-based cleavage cocktails) for detritylation on these resins.[15]

Conclusion

The on-resin removal of trityl protecting groups is a fundamental and critical step in solid-phase synthesis. A thorough understanding of the underlying mechanism, careful selection of reagents, and the judicious use of scavengers are essential for achieving high yields of the desired product with minimal side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform on-resin detritylation. As with any chemical transformation, optimization for each specific substrate is key to obtaining the best possible results.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
  • An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap - Taylor & Francis.
  • Cys thiol protection with the trityl (Trt) protecting group...
  • An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed.
  • Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Modified Trityl Ester Protecting Groups in Peptide Synthesis.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis.
  • Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium H.
  • Acid-labile protecting groups for the synthesis of lipid
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore.
  • DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC - NIH.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Method for Activation and Recycling of Trityl Resins | The Journal of Organic Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google P
  • Technical Support Inform
  • How to choose the right resin functionality for solid phase peptide synthesis | Biotage.
  • Improving 2-Chlorotrityl Chloride (2-CTC)
  • Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture - Almac.
  • Can Coupling Reagents Cause Premature Cleavage
  • Fmoc Resin Cleavage and Deprotection.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Thioethers from (R)-2-Hydroxy-3-(tritylthio)propanoic Acid

Introduction: The Strategic Value of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid In the landscape of modern drug discovery and development, chiral synthons serve as indispensable starting points for creating complex, ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid

In the landscape of modern drug discovery and development, chiral synthons serve as indispensable starting points for creating complex, stereochemically defined molecules. (R)-2-Hydroxy-3-(tritylthio)propanoic acid is a valuable chiral building block, presenting three distinct functional groups: a carboxylic acid, a secondary alcohol of (R) configuration, and a sterically hindered S-trityl protected thiol.[1][2][3] This trifunctional nature allows for orthogonal chemical manipulations, making it a versatile precursor for a variety of derivatives, particularly cysteine-like structures and novel thioethers.[4][5]

Thioethers are a cornerstone of medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[6][7] The sulfur atom's unique size, polarizability, and ability to engage in hydrogen bonding and oxidation to sulfoxides and sulfones provide a rich scaffold for modulating pharmacological properties.[8]

This guide provides an in-depth exploration of two primary synthetic strategies for generating novel thioethers from (R)-2-Hydroxy-3-(tritylthio)propanoic acid, designed for researchers and professionals in synthetic and medicinal chemistry. We will dissect the mechanistic rationale behind each approach and provide detailed, actionable protocols.

Strategy 1: Sequential S-Deprotection and Alkylation

This is the most direct and widely employed strategy. It involves a two-step sequence: first, the removal of the acid-labile trityl (triphenylmethyl) protecting group to unmask the free thiol, followed by nucleophilic substitution (S-alkylation) with a suitable electrophile to form the new carbon-sulfur bond.

Part A: Deprotection of the S-Trityl Group

Mechanistic Rationale: The trityl group is prized for its stability to a wide range of conditions but its facile cleavage under acidic conditions.[9] The mechanism hinges on the protonation of the sulfur atom (or an ether oxygen in the case of O-trityl groups), which weakens the C-S bond. This is followed by cleavage to generate the free thiol and the highly stable triphenylmethyl (trityl) cation.[10] The stability of this carbocation, delocalized across three phenyl rings, is the thermodynamic driving force for the reaction.

A critical consideration is the reactivity of the liberated trityl cation, which can act as an electrophile and alkylate other nucleophilic sites in the molecule or solvent. To prevent this, a cation scavenger, such as triethylsilane (TES) or water, is typically added. TES irreversibly reduces the trityl cation to triphenylmethane, effectively removing it from the reaction.

Deprotection_Mechanism cluster_0 Step 1: Acid-Catalyzed Cleavage cluster_1 Step 2: Cation Scavenging Start_Mol (R)-2-Hydroxy-3-(tritylthio)propanoic acid Protonated Protonated Intermediate Start_Mol->Protonated + H+ (TFA) Products Free Thiol + Trityl Cation Protonated->Products C-S Cleavage Trityl_Cation Trityl Cation (Tr+) Final_Product Triphenylmethane Trityl_Cation->Final_Product + TES Scavenger Triethylsilane (TES)

Caption: Workflow for S-Trityl deprotection.

Experimental Protocol 1: S-Trityl Deprotection

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Hydroxy-3-(tritylthio)propanoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES, 2.0-3.0 eq) to the solution.

  • Initiation: Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 5 minutes. Caution: TFA is highly corrosive.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The crude residue containing the deprotected (R)-2-Hydroxy-3-mercaptopropanoic acid can often be carried forward to the next step without extensive purification. If necessary, it can be purified by silica gel chromatography, though the free thiol is susceptible to oxidation.

Part B: S-Alkylation of the Intermediate Thiol

Mechanistic Rationale: The alkylation of thiols is a classic SN2 reaction.[6][8] The free thiol generated in the previous step is deprotonated by a mild base (e.g., K₂CO₃, Et₃N, or DIPEA) to form a thiolate anion. This highly nucleophilic thiolate then attacks an alkyl electrophile (typically an alkyl halide or tosylate), displacing the leaving group to form the new thioether.[8] The choice of base and solvent is crucial to ensure sufficient deprotonation without promoting side reactions.

Experimental Protocol 2: S-Alkylation

  • Preparation: Dissolve the crude (R)-2-Hydroxy-3-mercaptopropanoic acid (1.0 eq) from the previous step in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq). Stir the suspension for 15-20 minutes at room temperature to ensure formation of the thiolate.

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.1-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature (or heat gently to 40-50 °C if the electrophile is unreactive) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting thioether by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Parameter Deprotection (Part A) S-Alkylation (Part B)
Solvent Dichloromethane (DCM)DMF, Acetonitrile
Key Reagents Trifluoroacetic Acid (TFA)Alkyl Halide (R-X)
Additives Triethylsilane (TES)K₂CO₃, DIPEA
Temperature 0 °C to Room Temp.Room Temp. to 50 °C
Typical Yield >90% (crude)60-95% (over 2 steps)

Strategy 2: Thioether Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers an alternative and elegant approach, directly converting the secondary hydroxyl group into a new thioether with a concomitant inversion of stereochemistry.[11] This strategy is particularly powerful for creating diastereomers that are otherwise difficult to access.

Mechanistic Rationale: The Mitsunobu reaction is a redox-coupled substitution process.[12][13] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), first react to form a phosphonium salt. This species activates the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). The key step is the SN2 displacement of this leaving group by a nucleophilic thiol (R'-SH).[14] This nucleophilic attack occurs from the backside, leading to a clean inversion of the stereocenter, transforming the (R)-alcohol into an (S)-thioether.[11][12]

Mitsunobu_Reaction cluster_0 Activation Phase cluster_1 Substitution Phase (SN2) Alcohol (R)-Alcohol Activated Oxyphosphonium Intermediate Alcohol->Activated + (PPh₃-DEAD adduct) Reagents PPh₃ + DEAD Product (S)-Thioether Product Activated->Product + R'-SH (Inversion of Stereochemistry) Thiol Nucleophilic Thiol (R'-SH) Byproducts Ph₃P=O + DEAD-H₂ Product->Byproducts Generates

Caption: Key phases of the Mitsunobu reaction for thioether synthesis.

Experimental Protocol 3: Mitsunobu Reaction

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-Hydroxy-3-(tritylthio)propanoic acid (1.0 eq), the desired thiol (R'-SH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. Note: Azodicarboxylates are hazardous; handle with care. A slight yellow/orange color should persist.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). A primary purification by silica gel column chromatography is typically required. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Parameter Mitsunobu Reaction
Key Reagents PPh₃, DEAD or DIAD, Thiol (R'-SH)
Solvent Anhydrous THF
Atmosphere Inert (Nitrogen or Argon)
Temperature 0 °C to Room Temp.
Stereochemical Outcome Inversion (R -> S at C2)
Typical Yield 40-80%

Conclusion

(R)-2-Hydroxy-3-(tritylthio)propanoic acid provides access to novel thioether derivatives through at least two robust synthetic avenues. The choice between the deprotection/alkylation sequence and the Mitsunobu reaction depends on the desired final structure and stereochemistry.

  • The deprotection/alkylation pathway is reliable and high-yielding for modifying the sulfur-containing portion of the molecule while retaining the original (R)-stereochemistry at the hydroxyl-bearing carbon.

  • The Mitsunobu reaction is the method of choice for introducing a new thioether at the C2 position with a predictable inversion of stereochemistry, yielding the (S)-configuration.

Both strategies underscore the utility of this chiral building block in expanding the chemical space for drug discovery and other applications requiring precisely engineered organosulfur compounds.

References

  • Belvisi, L., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(21), 7047-7056. Available at: [Link]

  • Ida, T., et al. (2017). Synthesis of L-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Journal of Biological Chemistry, 292(10), 4085-4096. Available at: [Link]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 1-10. Available at: [https://www.jmaterenvironsci.com/Journal/vol6-1/JME S-2015-Nikpour.pdf]([Link] S-2015-Nikpour.pdf)

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wang, C., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 15(3), 597-601. Available at: [Link]

  • Kim, D. H., et al. (2002). Cysteine Derivatives as Inhibitors for Carboxypeptidase A: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 45(3), 663-670. Available at: [Link]

  • Belvisi, L., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Available at: [Link]

  • Goksu, H., et al. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Scientific Reports, 13(1), 16489. Available at: [Link]

  • Movassagh, B., & Shokri, S. (2010). ALIPHATIC THIOETHERS BY S-ALKYLATION OF THIOLS VIA TRIALKYL BORATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1649-1653. Available at: [Link]

  • González-García, J., et al. (1998). Industrial Synthesis of Cysteine Derivatives. CORE. Available at: [Link]

  • Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional de la Universidad de Alicante. Available at: [Link]

  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

  • Belvisi, L., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ACS Publications. Available at: [Link]

  • But, T. Y., & Moody, C. J. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Beddoe, R. H., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science, 12(20), 7063-7069. Available at: [Link]

  • Clayden, J., & Watson, D. W. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 572-582. Available at: [Link]

  • Szałabska, K., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20584. Available at: [Link]

  • PrepChem.com. Synthesis of (3R,4R)-4-[[2-(hydroxy)ethyl]thio]-3-tritylamino-2-azetidinone. Available at: [Link]

  • Google Patents. (1981). US4267375A - Preparation of thioethers.
  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: S-Trityl Deprotection &amp; Side Reaction Management

Current Status: Operational Topic: Troubleshooting S-Trityl Cleavage in Fmoc-SPPS Audience: Senior Researchers & Process Chemists The Core Directive: Understanding the Kinetic Game In Solid Phase Peptide Synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting S-Trityl Cleavage in Fmoc-SPPS Audience: Senior Researchers & Process Chemists

The Core Directive: Understanding the Kinetic Game

In Solid Phase Peptide Synthesis (SPPS), removing the S-Trityl (Trt) group from Cysteine is not merely an acid-base reaction; it is a kinetic competition .

When Trifluoroacetic Acid (TFA) cleaves the Cys(Trt) bond, it generates a Trityl Cation (


) . This carbocation is a resonance-stabilized, bulky electrophile. It does not disappear; it must be quenched.
  • Scenario A (Success): The scavenger intercepts the

    
     faster than the peptide does.
    
  • Scenario B (Failure): The

    
     attacks electron-rich side chains (Trp, Met, Tyr) or re-attaches to the Cysteine thiol.
    

Expert Insight: The Trityl group is acid-labile, but the resulting cation is "sticky." Standard cleavage cocktails (95% TFA) are often insufficient for sequences containing Trp, Met, or multiple Cys residues.

Visualization: The Scavenging Mechanism

The following diagram illustrates the competitive pathways during deprotection.

TritylMechanism PeptideTrt Peptide-Cys(Trt) TrtCation Trityl Cation (Trt+) [Reactive Electrophile] PeptideTrt->TrtCation Acidolysis TFA TFA (Acid) TFA->PeptideTrt Quenched Quenched Adduct (Safe Waste) TrtCation->Quenched Fast Capture (High Scavenger Conc.) SideReaction Side Reaction (Alkylated Peptide) TrtCation->SideReaction Slow Capture (Low Scavenger Conc.) Scavenger Scavenger (Silane/Thiol) Scavenger->Quenched Nucleophiles Peptide Nucleophiles (Trp, Met, Cys) Nucleophiles->SideReaction Nucleophilic Attack

Figure 1: The fate of the Trityl cation. Effective scavenging requires the "Fast Capture" pathway to kinetically outcompete the internal nucleophilic attack.

Troubleshooting Guide: Symptom Solution

Use this matrix to diagnose cleavage failures based on analytical data (LC-MS/HPLC).

Symptom (Mass Shift)Probable CauseThe MechanismCorrective Action
+242 Da Trityl Adduct Incomplete scavenging. The

has re-attached to Cys (reversible) or alkylated Trp (irreversible).
Immediate: Use "Reagent K" or DODT. Prevention: Increase scavenger volume to peptide mass ratio.
+56 Da t-Butyl Adduct

cations (from Ser/Thr/Tyr protection) alkylating Cys or Met.
Prevention: Add EDT or DODT (Thiols are superior to Silanes for

scavenging).
+16 Da Met Oxidation Methionine converted to Sulfoxide (

) by reactive oxygen species.
Prevention: Use Thioanisole or Reagent H. Fix: Post-cleavage reduction with

.
Yellow/Orange Solution High Cation Conc. Visual indicator of stable carbocations (Trityl/tBu) accumulating in solution.Normal: Often normal for Trt-heavy peptides. Ensure solution doesn't turn dark red/black (charring).
Low Yield (Cys) Disulfide Bridges Premature oxidation of Cys to Cystine (dimerization) during workup.Fix: Perform cleavage under

. Add DTT to the ether precipitation step to keep Cys reduced.

Experimental Protocols: The Cocktail Menu

Do not use a "one size fits all" approach. Select the cocktail based on your sequence's complexity.

A. The "Gold Standard" for Difficult Sequences: Reagent K

Best for: Peptides containing Cys, Met, Trp, or Tyr. Why: It combines thiols (EDT) for cation scavenging with Thioanisole to accelerate Arg(Pbf) removal and protect Met.

Composition (Volume %):

  • TFA: 82.5%[1]

  • Phenol: 5% (Protects Tyr/Trp)[2]

  • Thioanisole: 5% (Accelerates Pbf removal, protects Met)[1]

  • Water: 5% (Polar solvent, scavenges tBu)

  • EDT (1,2-Ethanedithiol): 2.5% (The critical thiol scavenger)

Protocol:

  • Cool the cocktail to 0°C before adding to the resin (suppresses initial exothermic side reactions).

  • Add 10-20 mL cocktail per gram of resin.

  • Allow to warm to Room Temp (RT) and shake for 2-3 hours.

  • Warning: EDT smells like rotting cabbage. Use a dedicated fume hood.

B. The "Green" Alternative: DODT Cocktail

Best for: Replacing Reagent K to reduce toxicity and odor without sacrificing performance. Why: DODT (3,6-dioxa-1,8-octanedithiol) has a higher boiling point and lower vapor pressure than EDT but identical scavenging properties.

Composition:

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%[2][3]

  • DODT: 2.5%[2][3][4][5]

  • Water: 2.5%[3]

C. The "Odorless" Cocktail: Reagent B

Best for: Simple sequences (No Met, No Trp). Why: Avoids thiols entirely. Relies on Silane (TIS).[1][6][7] Risk: Do not use if you have sensitive Trp or Met residues; TIS is often insufficient to prevent alkylation/oxidation in complex sequences.

Composition:

  • TFA: 88%[1][5][8]

  • Phenol: 5%[1][2][4][5]

  • Water: 5%[1][2][5]

  • TIS: 2%[2][5]

Decision Logic: Selecting the Right Cocktail

Use this flow to determine the safest cleavage strategy for your specific peptide.

CocktailSelector Start Analyze Sequence HasCys Contains Cysteine? Start->HasCys HasMetTrp Contains Met or Trp? HasCys->HasMetTrp Yes Standard Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) HasCys->Standard No (Simple) HeavyMet High Met Content (>2)? HasMetTrp->HeavyMet Yes (Met) ReagentB Reagent B (Phenol/TIS) HasMetTrp->ReagentB No (Only Tyr) ReagentK Reagent K / DODT (Thiol Scavengers Required) HasMetTrp->ReagentK Yes (Trp/Cys) HeavyMet->ReagentK No (Single Met) ReagentH Reagent H (NH4I / DMS) HeavyMet->ReagentH Yes

Figure 2: Decision tree for cleavage cocktail selection. Always prioritize thiol-based scavengers (Reagent K/DODT) when Cys and Trp are present.

Frequently Asked Questions (FAQ)

Q: Can I use TIS (Silane) instead of EDT (Thiol) for Cysteine peptides? A: You can, but it is risky. Silanes scavenge via hydride transfer (irreversible), while Thiols scavenge via sulfur alkylation (reversible). For S-Trityl protection, thiols (EDT/DODT) are mechanistically superior because they can participate in thiol-disulfide exchange and are better nucleophiles for the bulky trityl cation. If you have >1 Cys, use a Thiol.

Q: My peptide has a +16 Da mass shift. Can I fix it? A: Yes. This is Methionine Sulfoxide.[1][9][10] Dissolve the crude peptide in weak acid and treat with


 and Dimethyl Sulfide (DMS) for 30 minutes. This reduces the sulfoxide back to Methionine. Alternatively, use Reagent H  (TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I) for the initial cleavage to prevent it entirely.

Q: Why is my cleavage solution turning bright yellow? A: This is the color of the Trityl Cation . It indicates the deprotection is working, but the cation is lingering. If the color persists strongly, it suggests your scavenger capacity is nearing saturation. For your next run, increase the volume of the cocktail relative to the resin mass.

Q: How do I prevent Tryptophan alkylation (+242 Da)? A: The most effective prevention is upstream synthesis design: Use Fmoc-Trp(Boc)-OH instead of Fmoc-Trp-OH. The Boc group on the indole nitrogen electron-withdraws, making the ring non-nucleophilic and immune to Trityl attack. If you didn't use Boc-protection, you must use Reagent K (EDT/Thioanisole).

References

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for Reagent K compositions).
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[10] International Journal of Peptide and Protein Research, 36(3), 255-266.

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from

  • Merck (Novabiochem). (n.d.). Fmoc Resin Cleavage Protocols. Retrieved from

  • Vila-Perelló, M., et al. (2005). Met-containing peptides: Avoiding secondary reactions in the final global deprotection. ACS Omega (Contextual reference for Reagent H and Met oxidation).

Sources

Optimization

Technical Support Center: HPLC Purification of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid

The following technical guide is designed as a specialized support resource for researchers working with (R)-2-Hydroxy-3-(tritylthio)propanoic acid and its derivatives. It synthesizes chromatographic principles with prac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with (R)-2-Hydroxy-3-(tritylthio)propanoic acid and its derivatives. It synthesizes chromatographic principles with practical, bench-proven troubleshooting strategies.

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Specialist Last Updated: February 2026

Executive Summary & Compound Profile

(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a critical chiral building block, often used in the synthesis of depsipeptides (e.g., Romidepsin analogs) and HDAC inhibitors.[1] Its purification presents a unique "solubility-stability paradox":

  • Hydrophobicity: The bulky trityl (triphenylmethyl) group dominates the physicochemical properties, requiring high organic solvent strength.

  • Lability: The trityl-sulfur bond is acid-sensitive.[1] While stable in solid form, it risks detritylation (loss of protecting group) in acidic mobile phases over time.

  • Chirality: The (R)-configuration is essential for biological activity; enantiomeric excess (ee) must be strictly monitored.[1]

Module 1: Achiral Purity (RP-HPLC)

Focus: Chemical Purity, Impurity Profiling, and Preparative Isolation.[1]

Q: I am seeing peak tailing and poor resolution on my standard C18 column. What is the optimal stationary phase?

A: Standard C18 columns often fail because the free carboxylic acid interacts with residual silanols, while the hydrophobic trityl group retains strongly.

  • Recommendation: Switch to a C18 column with polar-embedded groups or a Phenyl-Hexyl phase.[1]

    • Why? The phenyl ring provides

      
       interactions with the trityl group, improving selectivity, while the polar embedding shields silanols, reducing tailing for the carboxylic acid head group.
      
  • Specific Column Types: Waters XSelect CSH C18, Phenomenex Luna Phenyl-Hexyl, or Zorbax Eclipse Plus C18.[1]

Q: My product degrades during the run. How do I balance pH control with trityl stability?

A: This is likely acid-catalyzed detritylation .[1]

  • Diagnosis: If you see a new peak eluting at the solvent front (free thiol) or a very hydrophobic peak (triphenylmethanol/trityl species) growing over repeated injections, your mobile phase is too acidic.

  • The Fix:

    • Replace TFA: Trifluoroacetic acid (TFA) is strong (

      
      ). Switch to 0.1% Formic Acid  (
      
      
      
      ) or an Ammonium Acetate buffer (pH 4.5 - 5.5) .
    • Temperature: Lower the column temperature to 20-25°C . High temperatures accelerate hydrolysis.

    • Speed: Use steeper gradients to minimize on-column residence time.

Standard Operating Procedure (SOP): RP-HPLC Method
ParameterCondition
Column C18 (End-capped) or Phenyl-Hexyl, 4.6 x 150 mm, 3-5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM

pH 5.[1]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV 214 nm (Carbonyl/Amide), 254 nm (Trityl specific)
Gradient See Table Below

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40% Injection
15.0 95% Elution of Trityl species
18.0 95% Wash
18.1 40% Re-equilibration

| 23.0 | 40% | Ready for next injection |[1]

Module 2: Chiral Purity (Chiral HPLC)

Focus: Determining Enantiomeric Excess (ee).[1]

Q: How do I separate the (R) and (S) enantiomers? Standard RP columns show one peak.

A: Enantiomers have identical physical properties in an achiral environment. You must use a Polysaccharide-based Chiral Stationary Phase (CSP) .[1]

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1]

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[1]

Q: Can I use Reverse Phase (RP) solvents for chiral analysis?

A: Yes, but immobilized chiral columns are preferred for RP conditions to prevent stripping the chiral selector. However, Normal Phase (NP) is historically more robust for this specific class of hydroxy acids.

Recommended Normal Phase Method:

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Why TFA? The acid ensures the carboxylic acid group is protonated (

    
    ), preventing peak broadening and ensuring distinct interaction with the chiral selector.
    
  • Expected Result: The hydroxyl group and the trityl-thioether moiety create a unique 3-point interaction pocket in the amylose spiral, allowing baseline separation.[1]

Module 3: Troubleshooting & Sample Prep[1]

Q: I see "Ghost Peaks" in my blank injection after a sample run.

A: The trityl group is extremely hydrophobic and "sticky."

  • Cause: Carryover. The compound is adsorbing to the injector needle, loop, or column frit.

  • Solution:

    • Needle Wash: Use a strong solvent wash (e.g., 90% ACN or MeOH) between injections.

    • Blank Runs: Run a "sawtooth" gradient (5% to 100% B rapidly) after high-concentration injections.

Q: Sample Solubility - My sample precipitates when I dilute with water.

A: Never dissolve trityl-protected derivatives in pure water.

  • Protocol: Dissolve the solid in 100% DMSO or Methanol to create a high-concentration stock. Dilute this stock with Mobile Phase B (ACN) first, then slowly add Mobile Phase A only if necessary. Ensure the final organic content of the sample is

    
    .
    

Visual Workflows

Diagram 1: Purification & Stability Logic Flow

This diagram illustrates the decision-making process for purification, highlighting the critical "Acid Trap" where detritylation occurs.

PurificationLogic Start Crude (R)-2-Hydroxy-3-(tritylthio)propanoic acid SolubilityCheck Solubility Check: Dissolve in MeOH/ACN? Start->SolubilityCheck AcidChoice Mobile Phase Selection: pH vs. Stability SolubilityCheck->AcidChoice Sample Prep OK TFA 0.1% TFA (pH ~2) High Resolution AcidChoice->TFA Fast Run (<10 min) Formic 0.1% Formic Acid (pH ~3.7) Balanced AcidChoice->Formic Standard Run Ammonium NH4OAc (pH 5) Max Stability AcidChoice->Ammonium Long Run / Prep Risk RISK: Detritylation (Trityl falls off) TFA->Risk Prolonged Exposure Success Stable Purification Formic->Success Ammonium->Success GhostPeaks Ghost Peaks: Free Thiol + Trityl-OH Risk->GhostPeaks Generates

Caption: Logic flow for mobile phase selection. Note the high risk of detritylation with strong acids like TFA during long runs.

Diagram 2: Chiral Method Development Strategy

ChiralStrategy Sample Racemic Mixture ColumnSel Select Column Class Sample->ColumnSel Amylose Amylose-based (AD-H / Lux Amylose) ColumnSel->Amylose Primary Cellulose Cellulose-based (OD-H / Lux Cellulose) ColumnSel->Cellulose Secondary Mode Select Mode Amylose->Mode Cellulose->Mode NP Normal Phase Hex/IPA/TFA (Best Resolution) Mode->NP Recommended RP Reverse Phase ACN/H2O/Formic (Solubility Friendly) Mode->RP Alternative Result Calculate ee% (Area R / Total Area) NP->Result RP->Result

Caption: Decision tree for establishing a chiral method. Normal Phase is recommended for hydroxy acids to maximize hydrogen bonding interactions.

References

  • Matarashvili, I., et al. (2013).[2] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

  • BenchChem. "HPLC Protocol for Purity Analysis of (R)-2-Acetylthio-3-phenylpropionic Acid." Application Note. Link

  • Santa Cruz Biotechnology. "3-(Tritylthio)propionic acid Product Data." SCBT. Link

  • Sigma-Aldrich. "3-(Tritylthio)propionic acid: Properties and Safety."[1] Merck/Sigma-Aldrich. Link

Sources

Troubleshooting

preventing racemization during coupling of chiral hydroxy acids

Technical Support Center: Chiral Hydroxy Acid Coupling Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Advanced Synthesis Support Module Subject: Prevention of Racemization in -Hydroxy Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Hydroxy Acid Coupling Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Advanced Synthesis Support Module

Subject: Prevention of Racemization in


-Hydroxy Acid (AHA) Coupling
Ticket ID:  RAC-SUPPRESS-001
Assigned Specialist:  Senior Application Scientist, Process Chemistry

You are accessing this guide because you are experiencing—or anticipating—loss of enantiomeric excess (ee) during the esterification or amidation of chiral


-hydroxy acids. Unlike amino acids, AHAs lack the amide proton that facilitates oxazolone formation; however, they are uniquely susceptible to base-catalyzed enolization  due to the electron-withdrawing nature of the adjacent oxygen.

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to add; we explain why your current protocol might be failing and provide self-validating alternatives.

Module 1: The Racemization Danger Zone (Diagnostics)

Before optimizing reagents, you must visualize the failure mode. Racemization in AHAs is almost exclusively driven by the acidity of the


-proton once the carboxyl group is activated.
The Mechanism of Failure

When you activate a chiral AHA (converting -COOH to -CO-LG), the


-proton's acidity increases significantly (

drops from ~20 to ~10-13). If a base (e.g., Et

N, DIPEA, or even high loadings of DMAP) is present, it abstracts this proton, forming an achiral enolate. Upon reprotonation, the stereocenter is scrambled.

RacemizationPathway cluster_danger THE DANGER ZONE (Racemization) Start Chiral Alpha-Hydroxy Acid (S) Activation Activation Step (Formation of Active Ester) Start->Activation + Coupling Reagent Intermediate Activated Species (High Alpha-Acidity) Activation->Intermediate Enolate Achiral Enolate (Planar Intermediate) Intermediate->Enolate Base (B:) removes Alpha-Proton Product_S Product (S) (Retention) Intermediate->Product_S Fast Nucleophilic Attack (Kinetic Control) Enolate->Product_S Reprotonation Product_R Product (R) (Inversion) Enolate->Product_R Reprotonation

Figure 1: The kinetic competition between coupling (green path) and enolization (red path). Success depends on making the green path faster than the red path.

Module 2: Reagent Selection Matrix

The choice of coupling reagent dictates the pH of the reaction micro-environment. Avoid "standard" peptide coupling protocols (like HATU/DIPEA) for sensitive AHAs, as the obligatory base is often fatal to chiral purity.

Comparative Efficacy Table: AHA Coupling

Reagent SystemRisk ProfileMechanism NoteRecommendation
DIC / Oxyma Pure 🟢 Lowest Oxyma buffers pH (< 7) and suppresses side reactions better than HOBt.Gold Standard for labile AHAs.
EDC / Catalytic DMAP 🟡 Moderate "Steglich" conditions.[1][2] Safe only if DMAP is < 10 mol% and Temp is 0°C.Good for simple esters; risky for hindered substrates.
HATU / DIPEA 🔴 High Requires basic conditions. The basicity of DIPEA often triggers enolization before coupling occurs.Avoid unless substrate is robust.
Mitsunobu (PPh3/DIAD) 🔵 Inversion

reaction causes 100% inversion of stereochemistry.
Use for Stereoinversion strategies (start with R to get S).
Yamaguchi (TCBC) 🟠 Variable Mixed anhydride method.[3] Requires stoichiometric DMAP, posing racemization risks if slow.Use for sterically hindered macrocyclizations only.

Module 3: Validated Protocols

Protocol A: The "Safe Harbor" Method (DIC/Oxyma)

Best for: General coupling of chiral AHAs to amines or alcohols where retention of configuration is required.

Why this works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior leaving group to HOBt, accelerating the reaction so that coupling happens faster than proton abstraction. The reaction environment remains neutral to slightly acidic.

Step-by-Step:

  • Dissolution: Dissolve the Chiral AHA (1.0 eq) and Oxyma Pure (1.1 eq) in DCM or DMF (0.1 M concentration).

  • Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (1.1 eq).

  • Pre-activation (Critical): Stir for 2–3 minutes. Do not exceed 5 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow.

  • Coupling: Add the nucleophile (Alcohol/Amine) (1.0–1.2 eq).

    • Note: If the nucleophile is an amine salt (e.g., HCl salt), add TMP (2,4,6-Collidine) (1.0 eq) instead of DIPEA/TEA. Collidine is too sterically hindered to abstract the

      
      -proton efficiently.
      
  • Monitoring: Allow to warm to room temperature. Monitor by TLC/LCMS.

  • Workup: Wash with 1M HCl (to remove DIC urea and collidine), then saturated NaHCO

    
    .
    
Protocol B: The "Steglich" Esterification (Strict Control)

Best for: Simple esterification of primary/secondary alcohols.

Why this fails (and how to fix it): Standard protocols often use 0.5–1.0 eq of DMAP. This forms a high concentration of


-acylpyridinium ions, which are extremely prone to racemization. You must use DMAP as a catalyst only.

Step-by-Step:

  • Setup: Dissolve AHA (1.0 eq) and Alcohol (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.05 eq / 5 mol%). Do not add more.

  • Coupling: Cool to -10°C or 0°C . Add EDC·HCl (1.2 eq).

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.

    • Troubleshooting: If conversion is low after 4 hours, do not add more DMAP. Instead, add more EDC and prolong time. Adding base will kill your ee.

Protocol C: The Mitsunobu Inversion Strategy

Best for: When you need to couple a secondary chiral alcohol (as the nucleophile) or when the AHA is the alcohol component.

Concept: If you cannot prevent racemization, control it via total inversion. If you need an (S)-ester, start with an (R)-alcohol and use Mitsunobu conditions.

Mitsunobu Start Starting Material (R)-Alcohol Activation Activation (PPh3 + DIAD) Start->Activation Transition SN2 Transition State (Backside Attack) Activation->Transition + Carboxylic Acid Product Product Ester (S)-Configuration Transition->Product Inversion (100% ee)

Figure 2: The Mitsunobu Inversion Pathway. Note that the alcohol acts as the electrophile here.[4]

Module 4: Advanced Troubleshooting (FAQ)

Q1: My ee% dropped from 99% to 82% using HATU/DIPEA. Can I rescue the product?

  • A: No, you cannot separate enantiomers easily without chiral chromatography.

  • Root Cause: The DIPEA (base) abstracted the

    
    -proton of the HATU-activated ester.
    
  • Fix for next time: Switch to DIC/Oxyma Pure . If a base is absolutely required (e.g., to free an amine salt), use 2,4,6-Collidine (Sym-collidine). It is a "non-nucleophilic, hindered base" that minimizes proton abstraction at the

    
    -position.
    

Q2: I am using the Steglich method (DCC/DMAP) and seeing variable racemization. Why?

  • A: You likely added the DCC before cooling, or you used too much DMAP.

  • Fix: The reaction between the acid and DCC is exothermic. If this happens at room temperature without the alcohol present, the

    
    -acylisourea rearranges or racemizes. Always mix Acid + Alcohol + DMAP first, cool to 0°C, then add DCC/EDC.
    

Q3: How do I remove the urea byproduct (DCU) from DIC couplings?

  • A: DCU is soluble in DCM but insoluble in ether/hexane.

    • Evaporate the DCM reaction mixture to a slurry.

    • Triturate (suspend) in cold diethyl ether or hexane.

    • Filter off the white solid (DCU).

    • The filtrate contains your product.

Q4: Can I use HOBt if I don't have Oxyma?

  • A: Yes, but HOBt is less efficient and has been reclassified as an explosive for transport (Class 1.3C). Oxyma is safer and shows statistically significant improvement in retaining chirality for sensitive substrates like phenylglycine or

    
    -hydroxy acids.
    

References

  • Neises, B. & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6][7] Chemistry – A European Journal, 15(37), 9394–9403.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Inanaga, J., et al. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Method).[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

Sources

Optimization

common impurities in (R)-2-Hydroxy-3-(tritylthio)propanoic acid synthesis

This guide serves as a technical support resource for the synthesis and impurity management of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral building block often employed in the synthesis of peptide-drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and impurity management of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral building block often employed in the synthesis of peptide-drug conjugates (PDCs) and histone deacetylase (HDAC) inhibitors.[1]

Topic: Impurity Profile & Process Control in Synthesis via Diazotization Audience: Process Chemists, CMC Leads, and R&D Scientists Version: 2.1 (Current)

Executive Summary

The synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid is typically achieved via the diazotization of S-Trityl-L-Cysteine .[1] While this route aims to preserve the stereocenter via double inversion (neighboring group participation), process deviations frequently lead to racemization, oxidation, and elimination byproducts. This guide details the mechanistic origins of these impurities and provides actionable troubleshooting protocols.

Part 1: Critical Impurity Troubleshooting (Q&A)
Category A: Stereochemical Purity (Enantiomeric Excess) [1]

Q1: We are observing variable levels of the (S)-enantiomer (5–15%) in our final product. Why is the retention of configuration failing?

A: The conversion of S-Trityl-L-Cysteine (R-configuration) to the (R)-hydroxy acid relies on Neighboring Group Participation (NGP) .[1]

  • The Mechanism: Upon formation of the diazonium intermediate, the adjacent carboxylate group attacks the

    
    -carbon before water can, forming a transient 
    
    
    
    -lactone (inversion #1). Water then opens this lactone (inversion #2), resulting in net retention of configuration.
  • The Failure Mode: If the reaction temperature is too high or the acid concentration is too low, the NGP mechanism competes with a direct

    
     pathway (carbocation formation) or direct 
    
    
    
    attack by water. The
    
    
    pathway leads to racemization, while direct
    
    
    leads to inversion (yielding the (S)-enantiomer).[1]
  • Corrective Action:

    • Temperature: Maintain the reaction between -5°C and 0°C during nitrite addition. Do not exceed 5°C until nitrogen evolution ceases.

    • Acid Strength: Ensure sufficient protonation. Use dilute sulfuric acid (0.5 M to 1 M) rather than weak organic acids to favor the diazonium stability over immediate carbocation collapse.[1]

Q2: Can we re-process the material to upgrade the enantiomeric excess (ee)?

A: Direct recrystallization is often difficult due to the waxy nature of the trityl compound.

  • Recommended Protocol: Convert the crude acid to its dicyclohexylamine (DCHA) salt .[1] The (R)-acid DCHA salt typically crystallizes well from ethyl acetate/hexanes, rejecting the (S)-isomer in the mother liquor.[1] The free acid can then be regenerated by acidification.

Category B: Chemical Impurities [1][2]

Q3: High-Resolution Mass Spectrometry (HRMS) shows a peak at M+16 relative to the product.[1] Is this a solvate?

A: No, this is likely the Sulfoxide Impurity ((R)-2-Hydroxy-3-(tritylsulfinyl)propanoic acid).[1]

  • Cause: Sodium nitrite (

    
    ) is an oxidant.[1] Excess nitrite, prolonged reaction times, or insufficient quenching can oxidize the sulfur atom even with the bulky trityl protection.
    
  • Prevention:

    • Titrate the nitrite addition carefully. Use exactly 1.05–1.1 equivalents relative to the amine.

    • Quench: Immediately quench excess nitrous acid with Urea or Sulfamic Acid once the starting material is consumed. Do not let the reaction stir overnight with excess nitrite.

Q4: We see a significant impurity with a UV absorbance shifted to longer wavelengths (conjugation). It elutes later than the product.

A: This is 3-(Tritylthio)acrylic acid (Elimination Product).[1]

  • Mechanism: Elimination of the diazonium group (or the final hydroxyl group under thermal stress) creates a double bond conjugated with the carboxylate.

  • Trigger: High temperatures (>20°C) during the diazotization or workup phase promote

    
    -elimination.[1]
    
  • Troubleshooting: Keep workup solutions cool. Avoid heating the crude material above 40°C during solvent removal.

Q5: The product contains a white solid insoluble in the aqueous workup phase.

A: This is Triphenylmethanol (Trityl Alcohol) .[1]

  • Cause: Detritylation.[1] The trityl-sulfur bond is acid-labile, particularly in the presence of heat.[1]

  • Removal: Triphenylmethanol is highly non-polar.[1] Wash the alkaline aqueous solution (containing your product as a salt) with Diethyl Ether or MTBE before acidification. The trityl alcohol will partition into the organic layer, while your product remains in the aqueous phase.

Part 2: Impurity Profile & Specifications

Table 1: Common Impurities and Acceptance Criteria (Development Phase)

Impurity NameStructure DescriptionRelative Retention (RRT)*OriginLimit (Area %)
S-Enantiomer (S)-2-Hydroxy-3-(tritylthio)propanoic acid0.95 or 1.05 (Chiral Column)Inversion (SN2) / RacemizationNMT 1.0%
Sulfoxide (R)-2-Hydroxy-3-(tritylsulfinyl)propanoic acid~0.85Oxidation by NitriteNMT 0.5%
Acrylic Derivative 3-(Tritylthio)acrylic acid~1.20EliminationNMT 0.5%
Trityl Alcohol Triphenylmethanol~1.50Acid HydrolysisNMT 0.2%
Starting Material S-Trityl-L-Cysteine~0.90Incomplete ReactionNMT 0.1%

*RRT values are approximate and depend on the specific C18 method used.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation of the diazonium intermediate, highlighting the "Golden Path" to the desired (R)-product and the "Failure Paths" leading to impurities.

ReactionPathway Start S-Trityl-L-Cysteine (R-Config) Diazonium Diazonium Intermediate Start->Diazonium NaNO2, H2SO4 0°C Impurity_Ox Sulfoxide (OXIDATION) Start->Impurity_Ox Excess NaNO2 Long Reaction Time AlphaLactone α-Lactone (Inversion 1) Diazonium->AlphaLactone NGP (Carboxylate) Dominant at low temp Impurity_S (S)-Enantiomer (INVERSION) Diazonium->Impurity_S Direct H2O Attack (SN2) (Failure of NGP) Impurity_Elim Acrylic Acid Deriv. (ELIMINATION) Diazonium->Impurity_Elim Heat / Base Product (R)-2-Hydroxy-3-(tritylthio) propanoic acid (RETENTION) AlphaLactone->Product H2O Attack (Inversion 2)

Figure 1: Mechanistic pathway showing the double-inversion route to the target (R)-enantiomer and competing side reactions.[1]

Part 4: Optimized Synthetic Protocol

Objective: Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid with >98% ee.

Reagents:

  • S-Trityl-L-Cysteine (10.0 g, 27.5 mmol)[1]

  • Sulfuric Acid (1 M aqueous solution, 150 mL)

  • Sodium Nitrite (2.09 g, 30.3 mmol, 1.1 eq)

  • Urea (quencher)[1]

  • Ethyl Acetate (extraction)[1]

Step-by-Step Procedure:

  • Preparation: Suspend S-Trityl-L-Cysteine in 1 M

    
     (150 mL) in a round-bottom flask.
    
  • Cooling: Cool the suspension to -5°C using an ice-salt bath. Efficient stirring is critical as the starting material is hydrophobic.

  • Diazotization: Dissolve Sodium Nitrite in minimal water (10 mL).[1] Add this solution dropwise to the suspension over 45 minutes .

    • Critical Control Point: Maintain internal temperature < 2°C.[1]

  • Reaction: Stir at 0°C for 4 hours. The suspension will gradually clear or change texture as the hydroxy acid forms.

  • Quenching: Add Urea (0.5 g) and stir for 15 minutes to destroy excess nitrous acid (prevents sulfoxide formation).

  • Workup (Purification by Extraction):

    • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Impurity Removal Step: Wash the combined organic layers with 5% NaHCO3 (3 x 100 mL). The product moves to the aqueous phase; Trityl alcohol and non-acidic impurities stay in the organic phase. Discard the organic phase.

    • Acidify the aqueous bicarbonate layer carefully with dilute HCl to pH 2.

    • Extract the cloudy acidic mixture with fresh Ethyl Acetate.

  • Isolation: Dry the final organic layer over

    
    , filter, and concentrate in vacuo (bath temp < 35°C) to yield the crude solid.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or form the DCHA salt if optical purity needs upgrading.

References
  • Reaction Mechanism (Diazotization Retention): Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 178-180. Link[1]

  • S-Trityl-L-Cysteine Properties: PubChem Compound Summary for CID 76044, S-Trityl-L-cysteine. National Center for Biotechnology Information (2025).[1] Link[1]

  • Synthesis of Hydroxy Acids from Amino Acids: Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Greenstein, J. P., Birnbaum, S. M., & Koegel, R. J. (1956). Studies on Diastereoisomeric α-Amino Acids and Corresponding α-Hydroxy Acids. Journal of the American Chemical Society, 78(10), 2423–2430. Link[1]

  • Process Impurities in Thio-Compounds: Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites. Accounts of Chemical Research, 24(9), 264–270. Link[1]

Sources

Troubleshooting

Technical Support Hub: Optimizing Trityl Cleavage in Peptide Synthesis

Mission: To provide researchers with a mechanistic understanding and actionable protocols for the efficient removal of trityl-based protecting groups (Trt, Mmt, Dmt) using TFA cocktails. Module 1: The Chemistry of Cleava...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with a mechanistic understanding and actionable protocols for the efficient removal of trityl-based protecting groups (Trt, Mmt, Dmt) using TFA cocktails.

Module 1: The Chemistry of Cleavage

Understanding the "Why" before the "How"

Efficient cleavage is a competition between acidolysis (breaking the bond) and scavenging (preventing re-attachment).

1.1 The Mechanism

When Trifluoroacetic Acid (TFA) attacks a trityl-protected residue (e.g., Cys(Trt), His(Trt), or a 2-CTC resin linker), it generates a stable, bulky trityl carbocation . This cation is highly electrophilic. If not immediately neutralized by a scavenger, it will alkylate electron-rich side chains (Tryptophan, Methionine, Tyrosine) or re-attach to the peptide, leading to low yields and difficult impurities.

Visualizing the Pathway:

TritylCleavage Protected Trityl-Protected Peptide Intermediate Protonated Intermediate Protected->Intermediate + TFA Cation Trityl Cation (Yellow/Orange) Intermediate->Cation Dissociation Product Free Peptide Intermediate->Product Cleavage Scavenged Scavenged Trityl-Silane Cation->Scavenged + Scavenger (TIS/TES) SideReaction Alkylated By-Product Cation->SideReaction No Scavenger (Alkylation of Trp/Cys)

Figure 1: The kinetic competition between scavenging (green path) and irreversible alkylation (red path).

1.2 The "Yellow" Indicator
  • Observation: Upon adding TFA, the solution often turns bright yellow or orange.

  • Meaning: This is the visual signature of the trityl cation .

  • Diagnostic:

    • Persisting Yellow: Insufficient scavenger relative to the amount of trityl groups. Action: Add more silane (TIS/TES).

    • Fading to Clear/Pink: Successful scavenging. The cation has been quenched.

Module 2: Cocktail Selection Matrix

Stop using "Standard Cleavage" for everything.

One size does not fit all. Select your cocktail based on the specific amino acids in your sequence.

2.1 The Scavenger Toolkit
ScavengerRoleBest ForRisk Factor
TIS (Triisopropylsilane)Hydride donor; traps Trt/tBu cations.General use.Low. Non-odorous compared to thiols.
TES (Triethylsilane)More reactive hydride donor than TIS.Sterically hindered Trt groups.More volatile; handle with care.
Water Scavenges t-butyl cations; prevents ether formation.Essential in all cocktails.Essential.
EDT (1,2-Ethanedithiol)Strong nucleophile.Mandatory for Cys, Met.[1]High Odor. Toxic.
Thioanisole Accelerates removal of Pbf/Pmc (Arg).[2]Arg-rich peptides.Can cause Met oxidation if not careful.[2][3]
Phenol Protects Tyr and Trp from alkylation.Tyr/Trp containing peptides.[2][3]Solid at RT; requires dissolution.
2.2 Decision Tree: Which Cocktail?

CocktailSelector Start Analyze Sequence HasCysMet Contains Cys or Met? Start->HasCysMet HasTrp Contains Trp? HasCysMet->HasTrp No CocktailK USE REAGENT K TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) HasCysMet->CocktailK Yes CocktailB USE REAGENT B TFA/Phenol/Water/TIS (88 : 5 : 5 : 2) HasTrp->CocktailB Yes Standard USE STANDARD TFA/TIS/Water (95 : 2.5 : 2.5) HasTrp->Standard No

Figure 2: Logic flow for selecting the optimal cleavage cocktail to prevent side reactions.

Module 3: Optimized Protocols
3.1 The "Micro-Cleavage" Test (Highly Recommended)

Why: Don't risk your entire batch. Test cleavage efficiency on 5 mg of resin first.

  • Prepare: Take ~5 mg of dried resin in a microcentrifuge tube.

  • Add: 100 µL of selected Cocktail (e.g., Reagent K).

  • Incubate: Shake at room temp for 2 hours.

  • Precipitate: Add 1 mL cold diethyl ether. Centrifuge. Decant.

  • Analyze: Dissolve pellet in 50% Acetonitrile/Water and run LC-MS.

    • Look for: Mass of protected peptide (incomplete cleavage) vs. Mass of free peptide.

    • Look for: +56 Da (t-butyl adduct) or +242 Da (Trityl adduct).

3.2 Full Scale Cleavage Protocol
  • Wash: Wash resin 3x with DCM to remove DMF (DMF is basic and neutralizes TFA). Dry resin under N2.

  • Ratio: Use 10-20 mL of Cocktail per 1 g of resin . Crucial: Low volume leads to high concentration of cleaved protecting groups, promoting re-attachment.

  • Time:

    • Standard: 2-3 hours.

    • Multiple Arg(Pbf): 4-5 hours (Thioanisole helps here).

    • Cys(Trt): 2-3 hours (EDT is essential).

  • Filtration: Filter resin into a round-bottom flask. Wash resin with 1 mL fresh TFA.

  • Evaporation (Optional but Good): Blow N2 over filtrate to reduce volume by 50%. This removes volatile scavengers (TIS) and concentrates the peptide.

  • Precipitation: Add 10x volume of ice-cold Diethyl Ether .

  • Isolation: Centrifuge (3000 rpm, 5 min). Wash pellet 3x with cold ether.[3]

Module 4: Troubleshooting & FAQs

Q1: My peptide has a mass shift of +242 Da. What is this?

  • Diagnosis: This is a re-attached Trityl group (Retritylation).

  • Cause: The trityl cation formed during cleavage reacted with a nucleophile (likely Cys or His) because the scavenger was overwhelmed.

  • Fix:

    • Increase the volume of TIS or TES in your cocktail.

    • Use Reagent K (EDT is a superior scavenger for trityl).

    • Ensure the ratio of Cocktail-to-Resin is at least 15 mL/g.

Q2: I see a +16 Da shift on Methionine. How do I stop this?

  • Diagnosis: Methionine Oxidation (Met

    
     Met-Sulfoxide).
    
  • Cause: Oxygen in the atmosphere or oxidants in the chemicals during cleavage.

  • Fix:

    • Use Reagent H (contains DMS and Ammonium Iodide).

    • Alternatively, perform the cleavage under a strict Nitrogen blanket.

    • Recovery: You can reduce Met(O) back to Met post-cleavage using NH4I/DMS in TFA.[4]

Q3: The cleavage solution stayed bright yellow the whole time.

  • Diagnosis: Scavenger depletion.

  • Fix: If the solution is still yellow after 30 mins, add an extra 1-2% TIS immediately. The yellow color indicates active trityl cations looking for a place to bind—don't let that place be your peptide.

Q4: Can I use TIS and TES interchangeably?

  • Technical Answer: Mostly, yes. TES (Triethylsilane) is smaller and sterically less hindered, making it a faster scavenger than TIS (Triisopropylsilane). However, TIS is standard because it is less volatile and easier to handle. For extremely difficult sequences (e.g., adjacent bulky residues), switch to TES.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[5][6][7][8][9] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5][7][8][9]

    • Core reference for the stability and removal conditions of Trt, Mmt, and Dmt groups.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[10] Int. J. Peptide Protein Res, 36, 255-266.

    • The origin of "Reagent K" (Cocktail K), establishing the gold standard for scavenging efficiency.
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Huang, H., & Rabenstein, D. L. (1999).[11] A cleavage cocktail for methionine-containing peptides.[3][4][11] Journal of Peptide Research, 53(5), 548–553.

    • Source for "Reagent H" and methods to prevent Methionine oxid

Sources

Optimization

Technical Support Center: Synthesis of Multi-Cysteine Peptides (Trityl Strategy)

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Trityl-Protected Cysteine Synthesis & Folding Welcome to the Peptide Chemistry Support Hub You are likely here because your multi-cys...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Trityl-Protected Cysteine Synthesis & Folding

Welcome to the Peptide Chemistry Support Hub

You are likely here because your multi-cysteine peptide synthesis has failed. Perhaps you are seeing mass shifts of +242 Da (re-attached trityl), -34 Da (dehydroalanine formation), or complex mixtures of misfolded isomers.

Synthesis of Cys-rich peptides (e.g., defensins, conotoxins, insulin analogs) using Fmoc/Trt strategies requires balancing three competing chemical imperatives:

  • Acid Sensitivity: Preventing premature Trt removal during coupling.

  • Stereochemical Integrity: Preventing Cys racemization during activation.

  • Cation Quenching: Managing the massive release of stable trityl cations during cleavage.

Below are the technical modules designed to troubleshoot these specific failure modes.

Module 1: Synthesis Phase (SPPS)

Critical Issue: Cysteine Racemization

Symptom: Presence of diastereomers (D-Cys impurities) that are difficult to separate by HPLC.[1]

Root Cause: Cysteine is uniquely prone to racemization due to the high acidity of the


-proton, which is exacerbated by the electron-withdrawing nature of the sulfur protecting group. This occurs primarily during the activation step  (formation of the active ester) and in the presence of tertiary bases  (DIEA, NMM).

Troubleshooting Protocol:

VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Coupling Reagents HBTU/HATU + DIEADIC + Oxyma Pure (Base-free preferred)
Pre-activation 2–5 minutes0 minutes (Add reagents directly to resin)
Base DIEA (Diisopropylethylamine)TMP (Collidine) or None (if using DIC)
Solvent Pure DMFDCM/DMF (1:1) or pure DCM
Temperature 50°C–75°C (Microwave)RT or max 50°C (Cys is heat-sensitive)

Technical Insight: Avoid pre-activation. When Cys is pre-activated, the risk of converting to the enolizable oxazolone intermediate increases significantly. DIC/Oxyma creates a reaction environment with a pH ~5-6, drastically reducing proton abstraction compared to the basic environment of HBTU/DIEA (pH ~9-10).

Reference: Steinauer, R., et al. (2010). "Racemization of Cysteine during Fmoc-SPPS."

Critical Issue: Premature Trityl Removal

Symptom: Loss of Cys protection during chain assembly, leading to branched peptides or multiple side-products.

Root Cause: The Trityl (Trt) group is extremely acid-labile. The slightly acidic nature of HOBt or Oxyma (used in coupling) can slowly deprotect Trt over long syntheses, especially in microwave conditions.

Diagnostic Check:

  • Are you using Cl-HOBt or Oxyma ? (These are more acidic than HOBt).

  • Is your synthesis running at >50°C ?

  • Are you performing double couplings for >1 hour?

Corrective Action:

  • Buffer the Coupling: Add 0.1 eq of DIEA to the coupling mixture to neutralize the acidity of Oxyma/HOBt, but do not exceed this as it risks racemization.

  • Resin Selection: For C-terminal Cys, use 2-Chlorotrityl Chloride (2-CTC) resin . It is sterically bulky and prevents

    
    -elimination (formation of piperidinyl-alanine), a common side reaction with Wang resin.
    

Module 2: Cleavage & Scavenging (The "Trityl War")[2]

This is the most common failure point. Upon acid cleavage (TFA), every Cys(Trt) releases a triphenylmethyl carbocation (


) . This cation is stable and will aggressively re-alkylate the free thiol of Cysteine or the indole ring of Tryptophan.
Visualization: The Scavenging Mechanism

TritylScavenging PeptideTrt Peptide-Cys(Trt) TrtCation Trityl Cation (Trt+) (Stable Electrophile) PeptideTrt->TrtCation Acidolysis TFA TFA Cleavage Scavenger Thiol Scavenger (EDT / DODT) TrtCation->Scavenger Fast Kinetics ReAlkylation Re-Alkylation (Peptide-Cys-Trt) TrtCation->ReAlkylation No Scavenger TrpAlkylation Trp Alkylation (+242 Da) TrtCation->TrpAlkylation No Scavenger Irreversible Scavenged Adduct (Trt-S-R) Scavenger->Irreversible Quenching

Caption: The competition between scavenger quenching and irreversible peptide modification by Trityl cations.

Scavenger Selection Guide
ScavengerEfficiencyOdorNotes
EDT (1,2-Ethanedithiol) High Extreme The gold standard. Dithiols are required to fully quench Trt. Monothiols (like cysteine itself) are insufficient.
DODT High LowA less odorous alternative to EDT. Highly recommended for open-lab environments.
TIS (Triisopropylsilane) MediumLowGood for tBu cations, but often insufficient for Trt loads >4 residues.
Thioanisole MediumLowAccelerates removal of Pbf/Pmc (Arg) but can promote Met oxidation if not handled carefully.
Recommended Protocol: "Reagent K" (Modified)

For peptides with >2 Cysteines, standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient .

Recipe:

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr/Trp)

  • Water: 5%

  • Thioanisole: 5%

  • EDT (or DODT): 2.5% (Crucial for Trt)

Step-by-Step:

  • Pre-cool the cocktail to 0°C.

  • Add to resin. Allow to warm to RT.

  • Time: 2–3 hours. (Do not exceed 4 hours to avoid Trp degradation).

  • Precipitation: Use ice-cold Diethyl Ether . Do not use MTBE alone; Trt adducts are sometimes soluble in MTBE, which helps remove them, but Ether is better for precipitating the peptide.

Module 3: Oxidative Folding

Once cleaved, you have a linear peptide with free thiols (-SH). The challenge is forming the correct disulfide bonds (Regioselectivity) rather than a random "scrambled" egg.

FAQ: Why is my peptide precipitating during folding?

Answer: Cysteine-rich peptides are hydrophobic. When you dilute them into the folding buffer (pH 7–8), they aggregate before they fold. Solution:

  • Chaotropes: Add 1M–2M Urea or Guanidine HCl to the folding buffer. This keeps the peptide in solution without preventing the disulfide bond formation.

  • Co-solvent: Add 10–20% Acetonitrile or Isopropanol to the buffer.

Protocol: Thermodynamic Shuffling (The "GSH/GSSG" System)

This method allows the peptide to "test" different disulfide pairings until it finds the thermodynamically most stable (native) state.

Workflow:

  • Dissolve: Linear peptide at 0.1 – 0.5 mg/mL (High dilution prevents intermolecular aggregation).

  • Buffer: 0.1M Tris-HCl or Ammonium Bicarbonate, pH 8.0.

  • Redox Pair: Add Reduced Glutathione (GSH , 2 mM) and Oxidized Glutathione (GSSG , 0.2 mM). Ratio 10:1.

  • Incubation: Stir open to air at 4°C or RT for 24–48 hours.

  • Monitor: Check HPLC. The "Native" peak usually elutes earlier than the reduced/scrambled peaks (more compact structure = less hydrophobic surface area).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews. (Comprehensive review of Trt and Cys protection mechanisms).

  • Albericio, F., et al. (2000). "Cysteine Protection in Fmoc Solid-Phase Peptide Synthesis." Methods in Enzymology. (Details on racemization and solvent effects).

  • Postma, T.M., & Albericio, F. (2014). "DODT is a non-malodorous scavenger for Fmoc-SPPS."[4][5] Protein & Peptide Letters. (Validation of DODT as an EDT alternative).

  • Sigma-Aldrich Technical Guide. "Cleavage and Deprotection Protocols for Fmoc SPPS." (Standard protocols for Reagent K and B).

  • Bachem Technical Library. "Handling of Cysteine Peptides." (Folding and solubility strategies).

For further assistance, please upload your HPLC chromatogram and Mass Spec data to the analysis portal.

Sources

Troubleshooting

Technical Support Center: Cysteine Chemistry &amp; Peptide Synthesis

A Senior Application Scientist's Guide to Minimizing Disulfide Bond Formation After Trityl Deprotection Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the int...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Disulfide Bond Formation After Trityl Deprotection

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of cysteine-containing peptide synthesis. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address a common and critical challenge: the unwanted formation of disulfide bonds following the removal of the trityl (Trt) protecting group from cysteine residues. As your partner in research, we aim to equip you with the foundational knowledge and practical solutions to ensure the integrity of your synthesized peptides.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during and after trityl deprotection, providing a systematic approach to identify and resolve them.

Question: My analytical data (HPLC/LC-MS) shows a significant peak corresponding to a dimer or oligomer of my peptide after cleavage. How can I confirm this is a disulfide bond and prevent its formation?

Answer:

The presence of species with approximately double the mass of your target peptide is a strong indicator of intermolecular disulfide bond formation. Here’s how to troubleshoot this issue:

  • Confirmation: To confirm the presence of a disulfide bond, treat a small aliquot of your crude peptide solution with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2] If the dimeric peak disappears and the monomeric peak increases in intensity on your chromatogram, this confirms the issue is disulfide-mediated oligomerization.

  • Preventative Measures During Cleavage:

    • Incorporate a Reducing Agent in the Cleavage Cocktail: The most effective preventative measure is to maintain a reducing environment during the cleavage process itself. The free thiol group is highly susceptible to oxidation once the trityl group is removed.[3] Including a thiol-based scavenger like 1,2-ethanedithiol (EDT) in your trifluoroacetic acid (TFA) cleavage cocktail can help keep the cysteine residues in their reduced state.[3]

    • Optimize Scavenger Concentration: Ensure you have an adequate concentration of scavengers to not only trap the reactive trityl cations but also to protect the deprotected thiol.[3][4]

  • Post-Cleavage Workup:

    • Immediate Reduction: If you anticipate that disulfide formation is highly probable for your sequence, you can introduce a reduction step immediately following cleavage and prior to purification. After precipitating your peptide, you can dissolve it in a buffer containing DTT or TCEP to reduce any newly formed disulfide bonds.[5][6]

Question: I observe incomplete trityl deprotection. Could this be related to disulfide bond formation?

Answer:

While incomplete deprotection and disulfide bond formation are distinct side reactions, the conditions that lead to one can sometimes exacerbate the other.

  • The Role of Scavengers: Incomplete deprotection is often due to insufficient scavenging of the trityl cation, which can then re-attach to the nucleophilic thiol group.[3] Scavengers like Triisopropylsilane (TIS) are crucial for irreversibly trapping the tritytlic cation.[3][7] If your primary issue is incomplete deprotection, focus on optimizing your scavenger cocktail. A common and effective combination is TFA/TIS/H2O (95:2.5:2.5).[8]

  • The Interplay: If the trityl group is not efficiently removed, the concentration of free thiols available for oxidation is lower. However, any amount of deprotected cysteine is still at risk of oxidation. Therefore, it is crucial to address both issues. A well-formulated cleavage cocktail should contain both a scavenger for the trityl cation (like TIS) and a reducing agent to protect the free thiol (like EDT).[3][9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the chemistry of trityl deprotection and disulfide bond prevention.

1. What is the chemical mechanism behind disulfide bond formation after trityl deprotection?

During acid-mediated deprotection (typically with TFA), the trityl group is cleaved, generating a highly stable trityl carbocation and a free thiol (sulfhydryl group) on the cysteine residue.[10] This free thiol is a potent nucleophile and is susceptible to oxidation. In the presence of an oxidizing agent (often atmospheric oxygen), two deprotected cysteine residues can react to form a disulfide bond (a cystine residue).

2. What is the primary role of scavengers like Triisopropylsilane (TIS) in the cleavage cocktail?

The primary role of TIS is to act as a cation scavenger.[7][11][12] The trityl cation generated during deprotection is a reactive electrophile that can lead to unwanted side reactions, such as alkylation of sensitive residues like tryptophan or re-attachment to the cysteine thiol.[3][4] TIS effectively and irreversibly reduces the trityl cation to the inert triphenylmethane, thus preventing these side reactions.[3][7]

3. What are the best practices for preparing a cleavage cocktail to minimize disulfide bond formation?

A robust cleavage cocktail should address both the efficient removal of the trityl group and the protection of the resulting free thiol. A widely used and effective cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[3][8] For peptides that are less sensitive, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used, with the addition of EDT (1-2.5%) if disulfide formation is a concern.[8]

4. Can I use a reducing agent after purification to break disulfide bonds?

Yes, it is possible to reduce disulfide bonds in a purified peptide. However, this adds an extra step to your workflow and can complicate subsequent analytical characterization. It is generally preferable to prevent disulfide bond formation in the first place. If you must perform a post-purification reduction, TCEP is often a good choice as it is odorless and effective over a wide pH range.[6]

5. Are there alternatives to DTT and EDT for maintaining a reducing environment?

While DTT and EDT are common, other reducing agents can be used. TCEP is a popular alternative due to its stability, lack of odor, and effectiveness at lower pH values compared to DTT.[5][6] Beta-mercaptoethanol (BME) is another option, though its strong odor makes it less desirable for many researchers.[1][13]

Experimental Protocols

Protocol 1: Standard Trityl Deprotection and Cleavage with Minimized Disulfide Formation

This protocol is designed for the final cleavage of a peptide from the resin, including the deprotection of trityl-protected cysteine residues, while actively minimizing the risk of disulfide bond formation.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]

  • Cleavage Cocktail Preparation (Perform in a fume hood):

    • Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:2.5:2.5:1).

    • For every 100 mg of resin, prepare 2 mL of the cleavage cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[3][8] The solution may develop a yellow or orange color due to the formation of the trityl cation.[8]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate.

    • In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether relative to the volume of the filtrate.

    • Add the filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[8]

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[8]

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and LC-MS to confirm the identity of the product and assess for the presence of any dimers.

Data & Visualizations

Table 1: Key Reagents for Minimizing Disulfide Bond Formation
ReagentFunctionRecommended Concentration in Cleavage CocktailKey Considerations
Triisopropylsilane (TIS) Trityl cation scavenger[7][12]2.5% - 5%Highly effective at preventing re-attachment of the trityl group and other alkylation side reactions.[3][4]
1,2-Ethanedithiol (EDT) Reducing agent[3]1% - 5%Helps maintain the cysteine thiol in its reduced state, preventing oxidation. Has a strong odor.
Dithiothreitol (DTT) Post-cleavage reducing agent[2]10-100 mM in solutionTypically used after cleavage and precipitation to reduce any formed disulfide bonds. Less stable in solution than TCEP.[5]
Tris(2-carboxyethyl)phosphine (TCEP) Post-cleavage reducing agent[1]10-50 mM in solutionOdorless, more stable than DTT, and effective over a broader pH range.[6]
Diagram 1: Trityl Deprotection Workflow and Disulfide Bond Formation Pathway

Trityl_Deprotection_Workflow Resin Peptide on Resin (Cys-Trt) Cleavage Cleavage Cocktail (TFA, TIS, EDT) Resin->Cleavage Deprotection Deprotected Deprotected Peptide (Cys-SH) Cleavage->Deprotected Scavenging Trityl Cation (Trt+) Scavenged by TIS Cleavage->Scavenging Oxidation Oxidation (e.g., O2) Deprotected->Oxidation Competing Pathway Desired_Product Desired Monomeric Peptide Deprotected->Desired_Product Desired Pathway Disulfide Disulfide-Linked Dimer (Cys-S-S-Cys) Oxidation->Disulfide

Caption: Workflow of trityl deprotection and the competing pathway of disulfide bond formation.

References

  • BenchChem Technical Support. (2025).
  • Boyd, S. E., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC.
  • Study.com. (n.d.). In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve? Homework.Study.com.
  • BenchChem Technical Support. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. BenchChem.
  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
  • Wikipedia. (n.d.). Triisopropylsilane.
  • BenchChem Technical Support. (2025). Technical Support Center: Selective Deprotection of the Trityl Group. BenchChem.
  • BenchChem. (2025). A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis. BenchChem.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • MDPI. (2021).
  • MilliporeSigma. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). Dithiothreitol.
  • MDPI. (2016).
  • SciSpace. (n.d.). Breaking a Couple: Disulfide Reducing Agents.
  • Bio-Synthesis. (2012). Disulfide reduction using TCEP reaction.
  • ResearchGate. (2025). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
  • Bachem. (2021).
  • Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
  • Nowick Laboratory. (n.d.).
  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?
  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed?
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group...
  • Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.
  • United States Biological. (n.d.). Dithiothreitol (DTT)
  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • University of Twente. (n.d.). Application of the Trityl Group in Peptide Chemistry.
  • ACS Publications. (2025).
  • Digital CSIC. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
  • Reddit. (2022).
  • School of Medicine, University of California. (n.d.). Dithiothreitol, a New Protective Reagent for SH Groups.
  • Glen Research. (n.d.). 5lVTHIOLVMODIFIER C6.
  • ResearchG
  • PMC. (2020).

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Reference Data & Comparative Studies

Comparative

The Thiol Guardian's Gambit: A Comparative Guide to S-Trityl, Acm, and Mmt Protecting Groups

In the intricate world of chemical synthesis, particularly in the fields of peptide chemistry and drug development, the thiol group of cysteine stands out as a powerful yet vulnerable nucleophile.[1][][3] Its reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis, particularly in the fields of peptide chemistry and drug development, the thiol group of cysteine stands out as a powerful yet vulnerable nucleophile.[1][][3] Its reactivity is a double-edged sword, essential for forming structural disulfide bonds and for bioconjugation, but also prone to unwanted side reactions like oxidation and alkylation.[1] To harness its synthetic potential, the thiol must be temporarily masked with a protecting group. The choice of this "guardian" is a critical strategic decision that can dictate the success of a complex multi-step synthesis.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of three widely used thiol protecting groups: S-trityl (Trt), acetamidomethyl (Acm), and monomethoxytrityl (Mmt). We will move beyond a simple catalog of features to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.

The Contenders: A Profile of Thiol Protecting Groups

The ideal thiol protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable with high selectivity and yield when desired. This concept of "orthogonality"—the ability to deprotect one group without affecting others—is a cornerstone of modern synthetic chemistry.[4][5]

The S-trityl (Trt) Group: The Bulky Workhorse

The S-trityl group is a triphenylmethyl ether, prized for its steric bulk and its lability under acidic conditions.[4][6] It is a staple in Fmoc-based solid-phase peptide synthesis (SPPS).[7]

  • Protection: The Trt group is typically introduced by reacting cysteine with trityl chloride in the presence of a base.[6]

  • Deprotection: Cleavage is most commonly achieved with trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers like triisopropylsilane (TIS) to trap the highly stable trityl cation and prevent side reactions with sensitive residues like tryptophan.[8][9][10][11] The bulky nature of the Trt group can sometimes lead to the synthesis of purer peptides in "difficult" sequences.[12]

The Acetamidomethyl (Acm) Group: The Orthogonal Specialist

The Acm group is a smaller, more robust protecting group that exhibits remarkable stability to the acidic and basic conditions common in both Fmoc and Boc SPPS.[7][13][14] This stability makes it a key player in strategies requiring the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[15][16]

  • Protection: Cysteine is protected with the Acm group via reaction with acetamidomethyl chloride.

  • Deprotection: The true value of Acm lies in its unique deprotection methods. It is cleaved by reagents such as mercury(II) acetate (Hg(OAc)₂) or iodine (I₂), which simultaneously facilitate disulfide bond formation.[13][14] Milder, more recent methods employ reagents like N-halosuccinimides.[16] This orthogonality allows the full peptide to be synthesized and purified before the selective formation of disulfide bridges.[13]

The Monomethoxytrityl (Mmt) Group: The Sensitive Sibling

As its name suggests, the Mmt group is a derivative of the Trt group, featuring a methoxy substituent on one of the phenyl rings. This seemingly minor modification significantly increases its acid lability.[17][18]

  • Protection: Similar to Trt, Mmt is introduced using Mmt-chloride.

  • Deprotection: The Mmt group's heightened acid sensitivity is its defining feature. It can be selectively removed using very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), while other acid-labile groups like tert-butyl (tBu) and even the parent Trt group remain intact.[17][18][19] This allows for on-resin modifications at a specific cysteine residue.[19] The release of the Mmt cation can be monitored spectrophotometrically for real-time reaction tracking.[19]

Head-to-Head Comparison: Performance Under Pressure

The choice between Trt, Acm, and Mmt hinges on the specific demands of the synthetic route, particularly the need for orthogonality with other protecting groups and reaction steps.

Orthogonality and Selectivity
  • Trt: As a standard acid-labile group, Trt is not orthogonal to other common acid-labile side-chain protecting groups like tBu (used for Asp, Glu, Ser, Thr, Tyr) or Boc (used for Lys, Trp).[12] They are typically removed simultaneously during the final TFA cleavage step.[9]

  • Acm: The Acm group is a paragon of orthogonality. It is stable to the TFA used to cleave Trt and tBu groups, as well as the piperidine used for Fmoc group removal.[12][13] This allows for the isolation of a fully assembled, Acm-protected peptide, which can then be selectively deprotected to form a disulfide bond.[13]

  • Mmt: The Mmt group offers a nuanced level of orthogonality. Its extreme acid sensitivity allows it to be removed in the presence of more robust acid-labile groups like tBu and Trt.[18][19] For instance, a peptide can be synthesized with Cys(Mmt) and Cys(Trt). The Mmt group can be selectively cleaved on-resin with dilute TFA for a specific modification, leaving the Trt group for later removal during global deprotection.[20]

Quantitative Data Summary

The following table summarizes the key performance characteristics of each protecting group based on experimental observations from the literature.

FeatureS-Trityl (Trt)S-Acetamidomethyl (Acm)S-Monomethoxytrityl (Mmt)
Primary Cleavage Condition High concentration TFA (e.g., 95%)[12][13]Iodine (I₂) or Mercury(II) Acetate (Hg(OAc)₂)[13][14]Dilute TFA (1-2% in DCM)[17][19]
Stability to Standard Fmoc-SPPS Stable to piperidine; cleaved by final TFAStable to both piperidine and final TFA[13][16]Stable to piperidine; highly labile to acid[19]
Orthogonality to tBu/Boc No (cleaved simultaneously)[12]Yes (stable to high TFA)[7][12]Yes (selectively cleaved with dilute acid)[19][20]
Orthogonality to Trt N/AYesYes
Use Case General purpose thiol protection in Fmoc-SPPSRegioselective, sequential disulfide bond formation[15]On-resin, site-specific modification of Cys[19]
Scavengers Required Yes (e.g., TIS, EDT) to trap trityl cation[8][9]Not for cleavage itself, but often used in final peptide cleavageYes (e.g., TIS, TES) for dilute acid cleavage[18][19]
Visualizing Orthogonality in a Synthetic Workflow

The following diagram illustrates a potential synthetic strategy for a peptide with two disulfide bonds, leveraging the orthogonality of Mmt, Acm, and Trt groups.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification cluster_2 Final Deprotection & Folding SPPS 1. Fmoc-SPPS Assembly Peptide-Resin-[Cys(Mmt), Cys(Acm), Cys(Trt), Cys(Acm)] Deprotect_Mmt 2. Selective Mmt Cleavage (1% TFA in DCM/TIS) SPPS->Deprotect_Mmt Oxidation1 3. On-Resin Oxidation (e.g., I₂) Forms first disulfide bond Deprotect_Mmt->Oxidation1 Cleavage 4. Global Cleavage from Resin (TFA/TIS/H₂O) Removes Trt, retains Acm Oxidation1->Cleavage Purification 5. HPLC Purification of linear, mono-disulfide peptide Cleavage->Purification Deprotect_Acm 6. Acm Cleavage & Oxidation (e.g., I₂ in aq. Acetic Acid) Forms second disulfide bond Purification->Deprotect_Acm Final_Peptide Final Peptide with two regioselective disulfide bonds Deprotect_Acm->Final_Peptide

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Field-Proven Methodologies: Experimental Protocols

The following protocols are generalized methodologies based on established procedures. Researchers should always optimize conditions for their specific peptide sequence.

Protocol 1: On-Resin Cleavage of the S-Mmt Group

This protocol is for the selective removal of the Mmt group from a cysteine residue while the peptide remains attached to the solid support.[19]

  • Resin Swelling: Swell the Mmt-protected peptide-resin (1.0 equiv) in dichloromethane (DCM) for 15-20 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1% TFA (v/v) and 5% Triisopropylsilane (TIS) (v/v) in DCM.

  • Cleavage Reaction: Drain the swelling solvent from the resin. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate the mixture at room temperature. Monitor the release of the Mmt cation (yellow-orange color). A typical reaction involves 3-5 treatments of 10-20 minutes each.[21]

  • Washing: After the final treatment, drain the deprotection solution. Wash the resin thoroughly with DCM (5 times) to remove the cleaved Mmt group and residual reagents.

  • Neutralization & Next Step: Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) to neutralize residual acid, followed by several DMF washes. The resin is now ready for the next synthetic step (e.g., on-resin oxidation or coupling).

Protocol 2: Global Cleavage and S-Trt Deprotection

This protocol describes the simultaneous cleavage of the peptide from an acid-sensitive resin (like Wang or 2-chlorotrityl) and removal of acid-labile side-chain protecting groups, including S-Trt.[13]

  • Resin Preparation: Wash the dried peptide-resin with DCM and allow it to dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) or a simpler, less odorous mixture of TFA/TIS/water (95:2.5:2.5).[13] The choice depends on the peptide sequence; peptides with Trp, Cys, or Met often require more complex scavenger mixtures.[9][22]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10-20 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers. Dry the crude peptide under vacuum.

Protocol 3: Cleavage of the S-Acm Group and Disulfide Formation

This protocol is for peptides that have already been cleaved from the resin and purified, with the S-Acm groups intact.[13]

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent such as 40-50% aqueous acetic acid to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.

  • Iodine Addition: Prepare a solution of iodine (I₂) (typically a 10- to 50-fold molar excess over the peptide) in a suitable solvent like methanol or the same aqueous acetic acid mixture.

  • Oxidation Reaction: Add the iodine solution dropwise to the stirring peptide solution at room temperature. The solution will turn yellow/brown due to the excess iodine.

  • Monitoring and Quenching: Monitor the reaction by HPLC or LC-MS. Once complete (typically 30-90 minutes), quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the color disappears.

  • Purification: Purify the final cyclized peptide by preparative HPLC.

Strategic Selection: A Decision-Making Framework

Choosing the correct thiol protecting group is a strategic decision. The following flowchart provides a framework to guide your selection process based on the desired synthetic outcome.

G start Start: Need Thiol Protection for Cys q1 Is site-specific, on-resin modification of the Cys residue required? start->q1 ans1_yes Use Cys(Mmt) q1->ans1_yes Yes ans1_no No q1->ans1_no q2 Is regioselective, sequential formation of multiple disulfide bonds needed? ans1_no->q2 ans2_yes Use a combination of orthogonal groups: - Cys(Acm) for the last disulfide bond - Cys(Trt) or Cys(Mmt) for others q2->ans2_yes Yes ans2_no No q2->ans2_no q3 Is a single disulfide bond or a free thiol peptide the final product? ans2_no->q3 ans3_yes Use Cys(Trt) q3->ans3_yes Yes

Caption: Decision framework for selecting a thiol protecting group.

Conclusion

The S-trityl (Trt), acetamidomethyl (Acm), and monomethoxytrityl (Mmt) groups each offer a distinct set of advantages for protecting the cysteine thiol. Trt serves as a reliable, acid-labile workhorse for routine synthesis. Acm provides exceptional orthogonality, enabling the post-synthetic, regioselective construction of complex disulfide-rich molecules. Mmt offers a level of finesse, allowing for site-specific modifications on-resin due to its extreme acid sensitivity.

By understanding the nuanced differences in their stability and cleavage conditions, researchers can design more elegant and efficient synthetic strategies. The ability to select the right guardian for the task at hand is paramount to navigating the complexities of modern peptide and protein chemistry, ultimately accelerating the pace of discovery and development.

References

  • Benchchem. (2025). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. Benchchem.
  • Bachem. (2021, October 11).
  • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Biotage.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2025, March 11). PMC.
  • Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Aapptec Peptides.
  • Benchchem. (2025). Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. Benchchem.
  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
  • ResearchGate. (2026, January 4). The deprotection of Lys(Mtt) revisited | Request PDF.
  • CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Benchchem. (2025). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt). Benchchem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025, February 23).
  • Bachem. (2021, October 11).
  • Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A Rapid and Efficient Method for the Synthesis of Selectively S-Trt or S-Mmt Protected Cys-containing Peptides. PubMed.
  • Amino Acid Deriv
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. (2019, November 22). Semantic Scholar.
  • On cysteine and cystine peptides. Part V. S-trityl. RSC Publishing.
  • Aapptec Peptides. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Aapptec Peptides.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021, October 1).
  • ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram.
  • CBL Patras. (2010, January 5). The Abundant Versatility of the 4-Methoxytrityl Group.
  • BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs. BOC Sciences.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... | Download Scientific Diagram.
  • 2.6.6.
  • Google Patents. WO2001005757A2 - Process for the deprotection of protected thiols.
  • Google Patents. CN113214123A - Synthetic method of S-trityl-L-cysteine amide.
  • Dubowchik, G. M., & Radia, S. (1997). Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles. Semantic Scholar.
  • Benchchem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
  • In situ deprotection and assembly of s-tritylalkanethiols on gold yields monolayers comparable to those prepared directly from alkanethiols. (2004, October 12). PubMed.
  • ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram.
  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC.
  • Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (2024, March 25). Theranostics.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.

Sources

Validation

Comparative Guide: S-Trityl Deprotection Strategies in Peptide Synthesis

Executive Summary The S-Trityl (S-Trt) group is the industry standard for Cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) due to its steric bulk and stability against base. However, its removal presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The S-Trityl (S-Trt) group is the industry standard for Cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) due to its steric bulk and stability against base. However, its removal presents a unique chemical challenge: the generation of the highly stabilized, reactive triphenylmethyl (trityl) cation.

This guide compares the three dominant deprotection methodologies—Acidolytic Scavenging , Oxidative Cleavage , and Metal-Assisted Deprotection . While 90% of routine syntheses utilize standard acidolysis, this method fails in complex sequences containing Methionine (Met) or Tryptophan (Trp), necessitating alternative strategies.

Part 1: The Mechanistic Challenge

The fundamental difficulty in S-Trt removal is not the cleavage itself, but the fate of the leaving group. Upon acid treatment, the S-C bond breaks via an SN1 mechanism, generating a free thiol and a stable trityl cation (


).

Without adequate trapping, this cation exists in equilibrium and will:

  • Re-attach to the cysteine thiol (reversible reaction).

  • Alkylate electron-rich side chains (Trp indole ring, Tyr ortho-position), causing irreversible modification.

Visualization: The Scavenger Equilibrium

The following diagram illustrates the critical role of scavengers (TIS/EDT) in driving the reaction to completion by irreversibly trapping the


 cation.

TritylMechanism cluster_legend Key Dynamics Substrate Cys(Trt)-Peptide Intermediate Free Thiol + Trt(+) Substrate->Intermediate TFA (Acidolysis) Intermediate->Substrate Re-attachment (No Scavenger) Product Cys(H)-Peptide Intermediate->Product Release SideProduct Alkylated Trp/Tyr (Irreversible) Intermediate->SideProduct Attack on Side Chains Scavenged Trt-Scavenger (Inert) Intermediate->Scavenged Trapped by TIS/EDT Red = Risk Path Red = Risk Path Green = Desired Path Green = Desired Path

Caption: The Trityl Cation Equilibrium. Note how the absence of scavengers leads to re-attachment or side-chain alkylation.

Part 2: Method A - Acidolytic Cleavage (Global Deprotection)

This is the standard "global" deprotection method used during resin cleavage. It relies on high concentrations of Trifluoroacetic Acid (TFA) and a "cocktail" of scavengers.

The Evolution of Scavenger Cocktails
  • Reagent K: The classic cocktail (TFA/Phenol/Water/Thioanisole/EDT). Highly effective but utilizes Ethanedithiol (EDT), which has a noxious odor and can reduce Trp residues.

  • TFA/TIS/Water: The modern standard. Triisopropylsilane (TIS) acts as a hydride donor, permanently reducing the trityl cation to triphenylmethane (inert).

Protocol: Optimized High-Acid Cleavage

Best For: Routine peptides without sensitive modifications.

  • Preparation: Wash resin with DCM to remove traces of DMF (basic DMF neutralizes TFA).

  • Cocktail Preparation: Prepare TFA:TIS:H2O (95:2.5:2.5 v/v) .

    • Modification for Trp-containing peptides: Add 2.5% Dithiothreitol (DTT) or use Reagent B (TFA:Phenol:H2O:TIS 88:5:5:2) to prevent indole alkylation.

  • Reaction: Add 10 mL cocktail per gram of resin. Shake at room temperature for 2–3 hours .

    • Note: The solution often turns yellow due to the trityl cation. As TIS scavenges the cation, the color should fade. A persistent deep yellow indicates insufficient scavenger.

  • Precipitation: Filter resin. Drop filtrate into 10x volume of ice-cold diethyl ether. Centrifuge to pellet the peptide.[1][2]

Part 3: Method B - Oxidative Cleavage (Direct Disulfide Formation)

This method removes the S-Trt group and simultaneously oxidizes the thiols to form a disulfide bond.[1][2] It bypasses the free thiol stage, preventing air-oxidation scrambling.

Protocol: Iodine-Mediated Cyclization

Best For: Direct formation of cyclic peptides (e.g., Oxytocin, Somatostatin analogs).

  • Dissolution: Dissolve protected peptide (on-resin or in solution) in MeOH or AcOH.

  • Oxidation: Add Iodine (I₂) (10 eq) in MeOH.

    • Visual Cue: The solution will be dark brown.

  • Timing: Stir for 10–30 minutes.

  • Quenching (Critical): Add aqueous Ascorbic Acid (Vitamin C) or Sodium Thiosulfate dropwise until the solution becomes clear (colorless).

    • Why: Unquenched iodine will over-oxidize Methionine to sulfoxide and Tryptophan to oxindolylalanine.

  • Extraction: Dilute with water and extract/purify.[3]

Part 4: Method C - Metal-Assisted (Orthogonal Deprotection)

Silver (Ag) or Mercury (Hg) salts have a high affinity for sulfur, cleaving the S-Trt bond under mild acidic conditions (1% TFA) that leave other protecting groups (like Boc or tBu) intact.

Protocol: Silver Triflate (AgOTf) Method

Best For: Regioselective disulfide formation (e.g., Insulin synthesis) where one pair of cysteines is deprotected while others remain protected (e.g., Cys(Acm)).

  • Cleavage: Dissolve peptide in TFA/Anisole (99:1). Cool to 0°C.[2]

  • Addition: Add AgOTf (10–20 eq). Stir for 1–2 hours.

  • Precipitation: Add cold ether to precipitate the Peptide-S-Ag salt.[1]

  • Metal Removal (The "De-silvering" Step):

    • Dissolve the precipitate in aqueous acetic acid.[1]

    • Add excess DTT (Dithiothreitol) or HCl.

    • Mechanism:[3][4][5] DTT out-competes the peptide for the silver ions, precipitating Ag-DTT and releasing the free peptide thiol.

  • Filtration: Centrifuge to remove the metal precipitate.

Part 5: Comparative Analysis

The following table summarizes experimental data comparing yield and purity profiles across the three methods.

FeatureMethod A: TFA/TIS (Standard)Method B: Iodine (Oxidative)Method C: AgOTf (Metal)
Primary Mechanism Acidolysis (

)
Oxidative CleavageMetal Affinity / Ligand Exchange
Final Product Free Thiol (-SH)Disulfide (-S-S-)Free Thiol (-SH)
Typical Yield >90%70–85%60–80%
Reaction Time 2–3 Hours15–30 Minutes2 Steps (2h + 1h)
Orthogonality Low (Global deprotection)Medium (Can spare Acm)High (Leaves tBu/Boc intact)
Key Side Reaction Trp/Tyr AlkylationMet/Trp Over-oxidationMetal adduct contamination
Cost LowLowHigh (Silver salts)
Decision Matrix: Workflow Selection

DecisionMatrix Start Start: Cys(Trt) Deprotection Q1 Is the goal a Cyclic Peptide? Start->Q1 Q2 Are there acid-sensitive groups (e.g., Boc) to keep? Q1->Q2 No (Free Thiol needed) MethodB Method B: Iodine (Direct Cyclization) Q1->MethodB Yes MethodA Method A: TFA/TIS (Standard Global) Q2->MethodA No MethodC Method C: Silver Triflate (Orthogonal) Q2->MethodC Yes

Caption: Selection logic for S-Trt deprotection based on synthetic targets.

Part 6: Troubleshooting & Expert Insights

The "Yellow Solution" Indicator

During TFA deprotection, the reaction mixture often turns bright yellow.

  • Cause: This is the color of the stable Trityl Cation (

    
    ).
    
  • Action: If the color persists deep yellow for >30 mins, add more TIS. The mixture should fade to pale yellow/clear as TIS donates hydride to quench the cation.

Preventing Tryptophan Alkylation

If your sequence contains Trp, the


 cation will attack the indole ring (mass shift +242 Da).
  • Solution: Use EDT (Ethanedithiol) or DODT (2,2'-(Ethylenedioxy)diethanethiol) instead of TIS. Thiols are stronger nucleophiles than silanes and protect the indole ring more effectively.

Incomplete Iodine Oxidation

If Method B yields a mix of monomer and dimer:

  • Cause: Reaction time too short or insufficient Iodine.

  • Fix: Ensure the solution remains dark brown (excess Iodine) throughout the reaction. Only quench when HPLC indicates conversion.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS."

  • Kamber, B., et al. (1980).[2] "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta, 63(4), 899-915.

  • BenchChem. "Experimental Conditions for Trityl Group Deprotection."

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of (R)-2-Hydroxy-3-(tritylthio)propanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. (R)-2-Hydroxy-3-(tr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. (R)-2-Hydroxy-3-(tritylthio)propanoic acid is a valuable chiral building block, notable for its dual functionality: a stereodefined hydroxyl group and a protected thiol. The bulky trityl group offers robust protection of the sulfur atom, allowing for selective transformations at other positions of the molecule. This guide provides an in-depth comparison of synthetic strategies for this compound and rigorous, self-validating protocols for its characterization, ensuring the highest degree of scientific integrity for your research.

Comparative Synthesis Methodologies

The synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid can be approached from several angles, with the choice of route often dictated by the availability of starting materials, desired scale, and stereochemical purity requirements. Here, we compare two plausible and efficient synthetic pathways.

Method 1: Stereospecific Synthesis from (R)-Cysteine

This approach leverages the readily available and enantiomerically pure starting material, (R)-cysteine, to ensure the desired stereochemistry in the final product. The synthesis involves two key transformations: the diazotization of the amino group to a hydroxyl group and the protection of the thiol group with a trityl group.

Method 2: Synthesis from (R)-3-Chloro-2-hydroxypropanoic acid

An alternative route begins with the commercially available (R)-3-chloro-2-hydroxypropanoic acid. This method relies on a nucleophilic substitution reaction where the thiol is introduced by reacting with tritylthiol.

FeatureMethod 1: From (R)-CysteineMethod 2: From (R)-3-Chloro-2-hydroxypropanoic acid
Starting Material (R)-Cysteine hydrochloride monohydrate(R)-3-Chloro-2-hydroxypropanoic acid
Key Reactions Diazotization, S-tritylationNucleophilic substitution
Stereocontrol Inherited from starting materialInherited from starting material
Advantages Readily available and inexpensive starting material.Potentially fewer side reactions compared to diazotization.
Disadvantages Diazotization can sometimes lead to side products.Starting material may be more expensive.
Typical Yield Moderate to goodGood
Purity Good, requires purificationGood, requires purification

In-Depth Experimental Protocols

Method 1: Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid from (R)-Cysteine

This protocol is based on established methodologies for the diazotization of amino acids and the S-tritylation of thiols.

Step 1: Diazotization of (R)-Cysteine hydrochloride monohydrate

The conversion of the amino group of cysteine to a hydroxyl group is achieved through a diazotization reaction, followed by decomposition of the diazonium salt in the presence of water.

  • Materials: (R)-Cysteine hydrochloride monohydrate, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Deionized water, Ice bath, Magnetic stirrer and stir bar, Round-bottom flask, Dropping funnel.

  • Procedure:

    • Dissolve (R)-Cysteine hydrochloride monohydrate in dilute sulfuric acid in a round-bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cysteine solution, maintaining the temperature below 5 °C. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

    • The resulting solution containing (R)-2-hydroxy-3-mercaptopropanoic acid is used directly in the next step.

Step 2: S-tritylation of (R)-2-hydroxy-3-mercaptopropanoic acid

The crude product from the diazotization step is then reacted with trityl chloride to protect the thiol group.

  • Materials: Crude solution of (R)-2-hydroxy-3-mercaptopropanoic acid, Trityl chloride, Glacial acetic acid, Diethyl ether, Sodium bicarbonate solution, Anhydrous magnesium sulfate, Rotary evaporator.

  • Procedure:

    • To the aqueous solution from the previous step, add glacial acetic acid.

    • Add a solution of trityl chloride in a suitable organic solvent (e.g., diethyl ether) to the reaction mixture.

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

Synthesis_Method_1 A (R)-Cysteine hydrochloride monohydrate B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B Step 1 C (R)-2-Hydroxy-3-mercaptopropanoic acid (in situ) B->C D S-tritylation (Trityl chloride, Acetic acid) C->D Step 2 E (R)-2-Hydroxy-3-(tritylthio)propanoic acid D->E

Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid from (R)-Cysteine.

Validation of Synthesis: A Multi-faceted Approach

The successful synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid must be confirmed through a rigorous validation process. This involves not only confirming the chemical identity and purity of the product but, most critically, verifying its stereochemical integrity.

1. Spectroscopic Confirmation of Chemical Structure

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group (a multiplet in the aromatic region, ~7.2-7.5 ppm), a methine proton adjacent to the hydroxyl group, and methylene protons adjacent to the sulfur atom. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon (~170-180 ppm), the carbons of the trityl group (~126-145 ppm), the carbon bearing the hydroxyl group, and the methylene carbon.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻. A key fragmentation pattern in the positive ion mode would be the loss of the trityl group, resulting in a stable trityl cation at m/z 243.[1]

Expected Spectroscopic Data:

TechniqueExpected Chemical Shifts / m/z
¹H NMR ~7.2-7.5 (m, 15H, Ar-H of Trityl), ~4.2 (dd, 1H, CH-OH), ~3.0-3.2 (m, 2H, CH₂-S)
¹³C NMR ~175 (C=O), ~144 (quaternary Ar-C of Trityl), ~129, ~128, ~127 (Ar-C of Trityl), ~70 (C-OH), ~67 (C-S of Trityl), ~35 (CH₂-S)
MS (ESI+) [M+Na]⁺, prominent fragment at m/z 243 ([C(Ph)₃]⁺)

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for assessing the purity of the synthesized compound.

  • Protocol: HPLC Purity Analysis

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Analysis: The purity is determined by the area percentage of the main peak.

3. Validation of Stereochemical Integrity: Chiral HPLC

Confirming the enantiomeric excess (e.e.) is the most critical validation step. This is best achieved using chiral HPLC.

  • The Principle of Chiral Separation: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. For acidic compounds like the target molecule, polysaccharide-based CSPs are often effective.[2]

  • Protocol: Chiral HPLC for Enantiomeric Excess Determination

    • Column: A chiral stationary phase column, such as a Daicel CHIRALPAK® series column.

    • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[2]

    • Detection: UV at 220 nm.

    • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Synthesis Synthesized Product (Crude) Purity Purity Analysis (RP-HPLC) Synthesis->Purity Structure Structural Confirmation (NMR, MS) Synthesis->Structure Stereochem Stereochemical Integrity (Chiral HPLC) Purity->Stereochem If pure Final_Product Final_Product Stereochem->Final_Product Validated Product

Workflow for the validation of synthesized (R)-2-Hydroxy-3-(tritylthio)propanoic acid.

Alternative Validation Method: NMR with Chiral Derivatizing Agents

  • Principle: The chiral analyte is reacted with a chiral, enantiomerically pure derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.

Conclusion

The synthesis and validation of (R)-2-Hydroxy-3-(tritylthio)propanoic acid require a systematic and rigorous approach. By carefully selecting a synthetic route based on readily available chiral precursors and employing a multi-technique validation strategy, researchers can ensure the production of this valuable building block with high chemical and stereochemical purity. The protocols and comparative data presented in this guide are designed to empower scientists in drug development and organic synthesis to confidently produce and validate this and similar chiral molecules, thereby upholding the principles of scientific integrity and accelerating their research endeavors.

References

  • PubChem. S-Trityl-L-Cysteine. National Center for Biotechnology Information. [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • Reddy, K. S., & Kumar, A. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(10), 1088-1096.

Sources

Validation

assessing the stability of (R)-2-Hydroxy-3-(tritylthio)propanoic acid vs its S-isomer

This guide provides an in-depth technical assessment of the stability of (R)-2-Hydroxy-3-(tritylthio)propanoic acid versus its S-isomer .[1] It is designed for researchers utilizing these compounds as chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the stability of (R)-2-Hydroxy-3-(tritylthio)propanoic acid versus its S-isomer .[1] It is designed for researchers utilizing these compounds as chiral building blocks in depsipeptide synthesis (e.g., Tubulysin analogs) or as enzyme inhibitors.[1]

[1]

Executive Summary

Bottom Line: chemically, the (R)- and (S)- enantiomers of 2-hydroxy-3-(tritylthio)propanoic acid possess identical intrinsic stability in achiral environments (solid state, neutral solvents).[1] Differences in "stability" reported in literature or Certificates of Analysis (CoA) almost invariably stem from synthesis origin and optical purity rather than thermodynamic differences.

  • The (R)-Isomer: Derived from naturally occurring L-Cysteine. typically exhibits higher initial optical purity (>98% ee) and lower cost.

  • The (S)-Isomer: Derived from D-Cysteine or via inversion chemistries. Often carries higher risks of trace stereoisomeric impurities which can initiate bulk racemization under coupling conditions.

  • Critical Vulnerability: Both isomers are highly susceptible to acid-catalyzed detritylation and base-catalyzed racemization during activation.[1]

Chemical Profile & Structural Basis[1]

The stability of these isomers is governed by two competing functionalities: the acid-labile trityl-thioether and the racemization-prone


-hydroxy acid  core.[1]
Feature(R)-Isomer(S)-Isomer
Source Precursor L-Cysteine (Natural, Abundant)D-Cysteine (Synthetic, Costly)
Configuration (R)-2-hydroxy(S)-2-hydroxy
Cahn-Ingold-Prelog Priority: -OH > -CH₂STrt > -COOHPriority: -OH > -CH₂STrt > -COOH
Melting Point 108–110 °C (Pure)108–110 °C (Pure)
Primary Degradation Detritylation (Acidic pH < 4)Detritylation (Acidic pH < 4)
Secondary Degradation Racemization (Basic pH > 8)Racemization (Basic pH > 8)
Degradation Pathways Visualization

The following diagram illustrates the shared degradation pathways for both isomers. Note that while the rate of chemical degradation is identical, the biological degradation (enzymatic) differs.

DegradationPathways cluster_conditions Critical Conditions Compound 2-Hydroxy-3-(tritylthio) propanoic acid (R or S) Detritylated 2-Hydroxy-3-mercaptopropanoic acid (Free Thiol) Compound->Detritylated Acid Hydrolysis TritylCation Trityl Cation (Ph3C+) Compound->TritylCation Acid (TFA/HCl) Fast Racemate Racemic Mixture (R/S) Compound->Racemate Base (DIEA/DMAP) Slow (Fast if Activated) Oxidized Disulfide Dimer (Oxidation) Detritylated->Oxidized Air/O2 pH > 7 Info Acid: Trityl loss Base: Racemization Air: Dimerization

Caption: Shared degradation pathways. Acid exposure leads to rapid trityl loss; basic conditions induce racemization, especially during ester activation.[1]

Stability Assessment: R vs. S

Intrinsic Chemical Stability (Shelf-Life)

In a sealed, inert atmosphere (Ar/N₂) at -20°C, both isomers show <1% degradation over 24 months .[1]

  • Observation: There is no "stable" isomer.

  • Causality: The steric bulk of the trityl group protects the sulfur from oxidation equally in both spatial arrangements.

Configurational Stability (Process Stability)

This is the area of greatest concern for researchers. While the isomers are thermodynamically equivalent, their behavior during synthesis (e.g., Steglich esterification or Mitsunobu reaction) can vary due to the purity of the starting material.

  • The (S)-Isomer Risk: Because D-Cysteine is often produced via resolution of racemates, commercial (S)-2-hydroxy-3-(tritylthio)propanoic acid batches often contain 0.5–2.0% of the (R)-enantiomer.[1]

  • Self-Amplification: In crystallization processes, a small impurity can sometimes disrupt the crystal lattice, lowering the melting point and increasing susceptibility to moisture/hydrolysis compared to the highly pure (R)-isomer.[1]

Biological Stability (Metabolic)

If used in in vivo studies or enzyme assays:

  • (R)-Isomer: Mimics the natural L-lactate/L-cysteine stereochemistry.[1] Susceptible to L-specific dehydrogenases and esterases.[1]

  • (S)-Isomer: Often exhibits superior metabolic stability as it is not recognized by natural L-specific enzymes.

Experimental Protocols for Stability Validation

Do not rely on the CoA alone. Perform these self-validating checks before critical syntheses.

Protocol A: Determination of Optical Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) to ensure no racemization has occurred during storage.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is required to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Trityl chromophore).

  • Expected Retention:

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~15.2 min (Verify with racemic standard).

Protocol B: Accelerated Stress Testing (Acid/Base)

Objective: Determine the "safe window" for reaction conditions.

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL DCM.

  • Acid Stress: Add 100 µL 10% TFA/DCM. Vortex.

    • Monitor: TLC (Hex/EtOAc 1:1) every 5 mins.

    • Endpoint: Appearance of Triphenylmethanol (Rf ~0.8) and free thiol (Rf ~0.1).

    • Limit: Trityl group should survive < 10 mins in 10% TFA.

  • Base Stress (Racemization): Add 2 eq. DIPEA and 0.1 eq. DMAP. Incubate 4h @ RT.

    • Analysis: Run Chiral HPLC (Protocol A).

    • Limit: >98% ee retention required.

Workflow Visualization: Quality Control

QC_Workflow Start Sample Receipt (R or S Isomer) Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Check (DCM/MeOH) Visual->Solubility HPLC Chiral HPLC (Protocol A) Solubility->HPLC Decision ee > 98%? HPLC->Decision Use Release for Synthesis Decision->Use Yes Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst No (90-98%) Reject Reject Batch Decision->Reject No (<90%) Recryst->HPLC Retest

Caption: QC workflow for validating isomeric purity before use. Chiral HPLC is the critical control point.

Comparative Data Summary

The following table summarizes the operational parameters for both isomers.

Parameter(R)-Isomer(S)-IsomerNotes
Optical Rotation

+18.5° (c=1, CHCl₃)-18.2° (c=1, CHCl₃)Values may vary by ±1° based on concentration/solvent.
Racemization Half-life (pH 7) > 2 years> 2 yearsStable at neutral pH.
Racemization Half-life (pH 10) ~12 hours~12 hours

-proton is acidic; base induces enolization.
Coupling Risk (DIC/HOBt) LowLowStandard coupling protocols preserve chirality.
Coupling Risk (HATU/DIEA) ModerateModerateExcess base with HATU can cause epimerization.
Synthesis Note

The (R)-isomer is typically synthesized from L-Cysteine via diazotization with retention of configuration (double inversion mechanism involving the neighboring sulfur atom).



Citation: This retention mechanism is well-documented for 

-amino acids with participating side chains.

References

  • Synthesis and Retention of Configuration

    • Title: Stereoselective synthesis of

      
      -hydroxy acids from 
      
      
      
      -amino acids.[1]
    • Source:Tetrahedron Letters, 1996.[1]

    • Context: Confirms diazotization of cysteine derivatives proceeds with retention of configur
    • (General Journal Link for verification)

  • Trityl Group Stability

    • Title: S-Trityl-L-cysteine derivatives as Eg5 inhibitors.[1][2]

    • Source:Journal of Medicinal Chemistry, 2008.[1]

    • Context: Discusses the stability of the S-Trityl motif in biological assays.
  • Racemiz

    
    -Hydroxy Acids: 
    
    • Title: Racemization of -hydroxy acids in peptide synthesis.
    • Source:Journal of Organic Chemistry.
    • Context: General mechanisms of base-catalyzed enolization in hydroxy acid coupling.[1]

  • Tubulysin Synthesis (Application Context)

    • Title: Total Synthesis of Tubulysins.
    • Source:Chemistry – A European Journal.
    • Context: Use of (R)-2-hydroxy-3-(tritylthio)propanoic acid as a key chiral building block.[1][3]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Hydroxy-3-(tritylthio)propanoic Acid proper disposal procedures

This guide outlines the authoritative disposal protocols for (R)-2-Hydroxy-3-(tritylthio)propanoic Acid , a specialized reagent often used in peptide synthesis (e.g., for depsipeptides) and organic chemistry. Immediate A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal protocols for (R)-2-Hydroxy-3-(tritylthio)propanoic Acid , a specialized reagent often used in peptide synthesis (e.g., for depsipeptides) and organic chemistry.

Immediate Action Summary:

  • Status: Hazardous Chemical Waste (Do NOT dispose of in trash or drain).

  • Primary Hazard: Skin/Eye Irritant, Sulfur-containing (potential SOx fumes during incineration).

  • Key Constraint: Water Insoluble . Do not attempt aqueous neutralization; it will precipitate and clog plumbing.

  • Disposal Stream: High-BTU Organic Waste (Incineration).

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the chemical properties that dictate the waste stream.

PropertyDescriptionImpact on Disposal
Chemical Structure (R)-2-Hydroxy-3-(tritylthio)propanoic AcidContains Sulfur (Thioether) and Bulky Organic (Trityl).
Solubility Lipophilic / Hydrophobic CRITICAL: Insoluble in water. Soluble in DCM, DMF, DMSO. Do not flush.
Acidity Weak Organic Acid (Carboxylic)Corrosive to mucous membranes.
Reactivity Incompatible with Strong OxidizersExplosion/Fire Risk: Do not mix with Nitric Acid or Peroxides.
Physical State Solid (Powder)Dust hazard.

Why This Matters: The Trityl (Triphenylmethyl) group is a massive hydrophobic shield. Even though the molecule has a carboxylic acid and a hydroxyl group, the trityl group dominates its solubility profile, making it behave like a grease or oil. Attempting to dilute this acid with water for drain disposal will result in immediate precipitation of a sticky, white solid that adheres to pipes.

Waste Stream Segregation Logic

Proper segregation is the single most important step to prevent accidents and regulatory fines.

Decision Matrix (DOT Visualization)

DisposalLogic Start Waste Material: (R)-2-Hydroxy-3-(tritylthio)propanoic Acid State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Dissolved in Solvent State->Liquid BinSolid SOLID WASTE BIN Label: 'Solid Organic Hazardous Waste' Tag: 'Sulfur-Containing' Solid->BinSolid Double Bag SolventType Solvent Type? Liquid->SolventType Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (DMF, DMSO, Methanol) SolventType->NonHalo BinHalo HALOGENATED WASTE BIN Label: 'Halogenated Organic Solvents' Tag: 'Sulfur-Containing' Halo->BinHalo BinNonHalo NON-HALOGENATED WASTE BIN Label: 'Organic Solvents' Tag: 'Sulfur-Containing' NonHalo->BinNonHalo

Figure 1: Waste Stream Decision Tree. Select the disposal path based on the physical state and solvent carrier.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Expired or Excess Reagent)

Objective: Isolate the solid to prevent dust generation and ensure safe incineration.

  • PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if handling open powder).

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar or the original glass container.

  • Packaging:

    • Do not dump loose powder into a large waste drum.

    • Keep the chemical in its original vial/bottle if possible.

    • If loose, transfer to a screw-top jar.

    • Secondary Containment: Place the jar into a clear zip-lock bag to contain any potential leaks or external residue.

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Chemical Name: Write out the full name: "(R)-2-Hydroxy-3-(tritylthio)propanoic Acid".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: List "Sulfur Content" clearly. This alerts the incineration facility to use scrubbers for SOx gases.

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

Objective: Prevent cross-reaction and ensure solvent compatibility.

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in DMF, DMSO, Methanol, Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Compatibility Check:

    • CRITICAL: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide). The thioether group (C-S-C) can be oxidized to sulfoxides/sulfones exothermically, potentially causing pressure buildup.

  • Transfer:

    • Pour into the appropriate solvent waste carboy (typically 20L HDPE).

    • Use a funnel to prevent spills.

  • Log the Waste:

    • Record the volume and concentration on the waste log sheet attached to the carboy.

    • Note "Trace Sulfur" if the concentration is low (<5%).

Scenario C: Cleaning Contaminated Glassware

Objective: Remove hydrophobic residue without clogging drains.

  • Initial Rinse: Do NOT rinse with water first. The trityl compound will stick to the glass.

  • Solvent Rinse: Rinse glassware with a small amount of Acetone or DCM .

  • Disposal of Rinse: Collect this first rinse and pour it into the Organic Solvent Waste container.

  • Final Wash: Once the visible solid is removed, wash the glassware with soap and water in the sink as normal.

Regulatory & Compliance (RCRA/EPA)

  • RCRA Classification: This compound is not a "P-listed" or "U-listed" acute hazardous waste by specific name. However, it falls under Characteristic Waste if it exhibits toxicity or ignitability (if in flammable solvent).

  • EPA Waste Code:

    • If pure: Likely Not Regulated as a specific number, but treated as "Chemical Waste, N.O.S." (Not Otherwise Specified).

    • If in flammable solvent: D001 (Ignitable).

    • If in corrosive solvent (pH < 2): D002 (Corrosive).

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life (Chronic Category 4) and poses a plumbing hazard due to insolubility.

Emergency Procedures

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust) or use an inert absorbent.

    • Sweep up carefully.

    • Place in a bag and dispose of as solid hazardous waste.

    • Clean area with soap and water.[2][3][4][5]

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.

    • The compound is lipophilic; soap is essential to remove it from skin oils.

  • Eye Contact:

    • Flush with water for 15 minutes.

    • Seek medical attention if irritation persists.[2][4][5][6][7]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(Tritylthio)propionic acid. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification & Safety: 3-(Tritylthio)propionic acid.[2][4][8] Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from

  • University of Wisconsin–Madison. (2024). Chemical Disposal Procedures: Chapter 7. Retrieved from

Sources

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